molecular formula C11H22N2O2 B590883 (3S)-3-(Boc-amino)-3-methylpiperidine CAS No. 1363378-21-5

(3S)-3-(Boc-amino)-3-methylpiperidine

Número de catálogo: B590883
Número CAS: 1363378-21-5
Peso molecular: 214.309
Clave InChI: IKLFTJQKKCELGD-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-tert-butyl (3-methylpiperidin-3-yl)carbamate is used in the preparation of substituted benzothienyl-pyrrolotriazines as antitumor agents.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tert-butyl N-[(3S)-3-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLFTJQKKCELGD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363378-21-5
Record name (3S)-3-(Boc-Amino)-3-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodological & Application

Application Notes & Protocols: (3S)-3-(Boc-amino)-3-methylpiperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3,3-Disubstituted Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional scaffold that can effectively orient functional groups to interact with biological targets.[1] The introduction of chirality and specific substitution patterns onto the piperidine ring can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[2]

This guide focuses on (3S)-3-(Boc-amino)-3-methylpiperidine , a chiral building block of increasing importance in drug discovery. The key feature of this molecule is the quaternary stereocenter at the 3-position, which introduces a fixed spatial arrangement of the amino and methyl groups. This structural rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein and can lead to improved potency and selectivity. The tert-butoxycarbonyl (Boc) protecting group on the amino function provides stability during synthesis and allows for selective deprotection under controlled conditions to enable further derivatization.

The strategic incorporation of the (3S)-3-amino-3-methylpiperidine moiety has been noted in the development of novel therapeutic agents. For instance, its enantiomer, (S)-tert-butyl (3-methylpiperidin-3-yl)carbamate, is utilized in the synthesis of substituted benzothienyl-pyrrolotriazines, which are being investigated as potential antitumor agents.[3] This underscores the relevance of this scaffold in creating structurally complex and biologically active molecules.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.

PropertyValueReference / Source
IUPAC Name tert-butyl N-[(3S)-3-methylpiperidin-3-yl]carbamate
Synonyms (S)-tert-butyl (3-methylpiperidin-3-yl)carbamate[3]
CAS Number 1363378-21-5 (for S-enantiomer)[3]
Molecular Formula C₁₁H₂₂N₂O₂[4]
Molecular Weight 214.31 g/mol [4]
Appearance White to off-white powder or solid
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Key Structural Features and Their Implications in Drug Design

The unique arrangement of functional groups in (3S)-3-(Boc-amino)-3-methylpiperidine provides several advantages for medicinal chemists.

G cluster_0 (3S)-3-(Boc-amino)-3-methylpiperidine cluster_1 Key Features & Implications mol Structure feat1 Quaternary Stereocenter - Fixed 3D geometry - Reduced conformational flexibility - Potential for enhanced target binding mol->feat1 feat2 Methyl Group - Increased lipophilicity - Can probe hydrophobic pockets - Potential to block metabolic pathways mol->feat2 feat3 Boc-Protected Amine - Stable protecting group - Allows for late-stage diversification - Deprotection reveals a key functional handle mol->feat3 feat4 Piperidine Ring Nitrogen - Basic center for salt formation - Can be a hydrogen bond acceptor - Site for further substitution (N-alkylation) mol->feat4

Caption: Key structural features of (3S)-3-(Boc-amino)-3-methylpiperidine.

Experimental Protocols

The following protocols provide a representative synthetic route to (3S)-3-(Boc-amino)-3-methylpiperidine and a standard method for its derivatization. These protocols are based on established chemical principles and analogous syntheses reported in the literature.[5][6]

Protocol 1: Synthesis of (3S)-3-(Boc-amino)-3-methylpiperidine

This protocol outlines a plausible multi-step synthesis starting from a commercially available chiral precursor, (S)-3-amino-3-methylpiperidine dihydrochloride. The workflow involves neutralization, Boc protection, and purification.

G start (S)-3-amino-3-methyl- piperidine dihydrochloride step1 Step 1: Neutralization (e.g., NaOH or NaHCO₃) in aq. solvent start->step1 intermediate Free Amine Intermediate (in situ) step1->intermediate step2 Step 2: Boc Protection (Boc)₂O, Base (e.g., TEA) in DCM or THF intermediate->step2 product (3S)-3-(Boc-amino)-3- methylpiperidine (Crude Product) step2->product purification Purification (Column Chromatography) product->purification final_product Purified Product purification->final_product

Caption: Synthetic workflow for the preparation of the target compound.

Materials and Reagents:

  • (S)-3-amino-3-methylpiperidine dihydrochloride

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or heptane) for chromatography

Step-by-Step Procedure:

  • Neutralization of the Starting Material:

    • To a solution of (S)-3-amino-3-methylpiperidine dihydrochloride (1.0 eq) in a mixture of water and THF (1:2 v/v) at 0 °C, add a sufficient amount of a base such as 2M NaOH solution or solid NaHCO₃ (approx. 2.2 eq) to neutralize the hydrochloride salts.

    • Rationale: The free amine is required for the subsequent reaction with (Boc)₂O. The reaction is performed at 0 °C to control any potential exotherm.

  • Boc Protection:

    • To the stirred solution from Step 1, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.

    • Add triethylamine (2.2 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Rationale: (Boc)₂O is the standard reagent for introducing the Boc protecting group. Triethylamine acts as a base to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack of the amine on the anhydride.

  • Work-up and Extraction:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous layer with water and extract with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

    • Rationale: The aqueous work-up removes water-soluble byproducts and unreacted reagents. Washing with NaHCO₃ ensures the removal of any acidic impurities.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%).

    • Combine the fractions containing the desired product and evaporate the solvent to yield (3S)-3-(Boc-amino)-3-methylpiperidine as a solid or oil.

    • Rationale: Chromatography is essential to remove any unreacted starting material, over-protected byproducts, and other impurities to obtain a high-purity final product.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Boc Deprotection and Derivatization (Example: Amide Coupling)

This protocol describes the removal of the Boc group to unmask the primary amine, which is then coupled with a carboxylic acid to form an amide bond, a common linkage in drug molecules.

G start (3S)-3-(Boc-amino)-3- methylpiperidine step1 Step 1: Boc Deprotection (e.g., TFA in DCM or 4M HCl in Dioxane) start->step1 intermediate (3S)-3-amino-3-methyl- piperidine salt step1->intermediate step2 Step 2: Amide Coupling R-COOH, Coupling Agent (e.g., HATU) Base (e.g., DIPEA) in DMF intermediate->step2 final_product Final Amide Product step2->final_product

Caption: Workflow for Boc deprotection and subsequent amide coupling.

Materials and Reagents:

  • (3S)-3-(Boc-amino)-3-methylpiperidine

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • A carboxylic acid of interest (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • Boc Deprotection:

    • Dissolve (3S)-3-(Boc-amino)-3-methylpiperidine (1.0 eq) in DCM (approx. 0.1 M solution).

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

    • Rationale: Strong acids like TFA are required to cleave the acid-labile Boc group. The reaction generates a stable tert-butyl cation.[7] Using an excess of acid ensures complete deprotection.

  • Isolation of the Amine Salt:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Add cold diethyl ether to the residue to precipitate the amine salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting (3S)-3-amino-3-methylpiperidine TFA salt can be used directly in the next step.

    • Rationale: Precipitation with a non-polar solvent like diethyl ether is a standard method to isolate the polar amine salt from the reaction mixture.

  • Amide Coupling:

    • In a separate flask, dissolve the carboxylic acid (R-COOH, 1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the (3S)-3-amino-3-methylpiperidine TFA salt (1.2 eq) in DMF to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Rationale: HATU is a highly efficient coupling reagent that minimizes racemization and forms the amide bond under mild conditions. DIPEA is a non-nucleophilic base used to neutralize the TFA salt and facilitate the coupling reaction.

  • Work-up and Purification:

    • Once the reaction is complete (monitored by LC-MS), dilute the reaction mixture with ethyl acetate and wash with water, 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

Conclusion

(3S)-3-(Boc-amino)-3-methylpiperidine is a valuable chiral building block for drug discovery. Its fixed stereochemistry and the presence of a versatile amino group at a quaternary center provide a unique scaffold for creating potent and selective therapeutic agents. The protocols outlined in this guide offer a practical framework for the synthesis and derivatization of this compound, enabling its effective application in medicinal chemistry programs targeting a range of diseases.

References

  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025). ResearchGate. Retrieved from [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63, 518-523. Retrieved from [Link]

  • Preparation method of (R)-3-Boc-aminopiperidine. (2015). Google Patents.
  • Preparation of (r)-3-aminopiperidine dihydrochloride. (2010). Google Patents.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (2014). Google Patents.
  • Structure of few bio-active compounds having 3-amino piperidine ring system. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Retrieved from [Link]

  • Method for preparing (R)-3-amino piperidine hydrochloride. (2014). Google Patents.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2025). ResearchGate. Retrieved from [Link]

  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (2009). Google Patents.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Connect Journals. Retrieved from [Link]

  • (S)-3-(Boc-amino)piperidine. (2024). ChemBK. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Wiley Online Library. Retrieved from [Link]

Sources

Technical Application Note: High-Fidelity Boc-Deprotection of (3S)-3-(Boc-amino)-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from (3S)-3-(Boc-amino)-3-methylpiperidine . This scaffold is a critical chiral building block in drug discovery, particularly for designing rigidified peptidomimetics and kinase inhibitors.

The presence of the quaternary carbon at the C3 position introduces specific steric considerations that distinguish this reaction from standard primary amine deprotections. While the Boc group is acid-labile, the steric bulk of the adjacent methyl group can retard the rate of protonation and subsequent elimination, necessitating precise control over acid concentration and reaction duration to prevent incomplete deprotection or side-product formation.

This guide presents two validated methodologies:

  • Method A (TFA/DCM): Ideal for discovery scale (mg to g) where purification via chromatography or extraction is intended.

  • Method B (HCl/Dioxane): Ideal for process scale-up (>10 g) to isolate the product directly as a stable dihydrochloride salt.

Mechanistic Insight & Critical Process Parameters

The Challenge of the Quaternary Center

In linear amines, the Boc group is highly accessible. In (3S)-3-(Boc-amino)-3-methylpiperidine, the C3-methyl group creates a "neopentyl-like" steric environment. While the cleavage mechanism is primarily electronic (acid-catalyzed E1-type elimination), the initial protonation of the carbamate carbonyl oxygen can be sterically slowed. Furthermore, the resulting free amine is attached to a quaternary center, making it highly basic and sterically congested, which influences workup and purification strategies.

Reaction Mechanism

The deprotection proceeds via an acid-catalyzed pathway:

  • Protonation: The carbonyl oxygen of the Boc group accepts a proton.

  • Cleavage: The tert-butyl cation is cleaved, generating a carbamic acid intermediate.[1]

  • Decarboxylation: Spontaneous loss of CO₂ yields the amine.[2]

  • Salt Formation: In the presence of excess acid, the amine is immediately protonated.

Crucial Note on Stoichiometry: The starting material contains a secondary amine (piperidine ring) and a protected primary amine. Upon full deprotection, the product will exist as a di-cation (e.g., dihydrochloride or di-TFA salt).

Visualizing the Pathway

The following diagram illustrates the reaction flow and the critical intermediate states.

BocDeprotection SM (3S)-3-(Boc-amino)-3-methylpiperidine Inter Protonated Carbamate (Sterically Crowded) SM->Inter + H+ (TFA or HCl) Cat tert-Butyl Cation (Reactive Electrophile) Inter->Cat Cleavage Prod (3S)-3-amino-3-methylpiperidine (Di-salt Form) Inter->Prod - CO2 ByProd Isobutylene + CO2 Cat->ByProd Elimination (-H+) Scav Scavenger Trap (Optional) Cat->Scav If nucleophiles present

Caption: Mechanistic pathway highlighting the steric crowding at the intermediate stage and the fate of the tert-butyl cation.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) – Discovery Scale

Objective: High-purity isolation for immediate use in coupling reactions. Scale: 100 mg – 5 g

Reagents:

  • Substrate: (3S)-3-(Boc-amino)-3-methylpiperidine

  • Solvent: Dichloromethane (DCM), anhydrous grade.

  • Acid: Trifluoroacetic Acid (TFA), ReagentPlus® grade.

  • Scavenger (Optional): Triethylsilane (TES) or Water (1-2% v/v). Recommended to prevent tert-butylation of the piperidine ring.

Protocol:

  • Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration 0.1 M to 0.2 M).

  • Cooling: Cool the solution to 0°C using an ice bath. Reason: Controls the exotherm and the rate of CO₂/Isobutylene gas evolution.

  • Acid Addition: Add TFA dropwise.

    • Standard Ratio: DCM:TFA (2:1 or 4:1 v/v).

    • Note: A high concentration of TFA is required to drive the reaction to completion against the steric bulk.

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C).

    • Time: 1 – 3 hours.[3] Monitor by TLC (stain with Ninhydrin) or LCMS.

  • Workup (Isolation as Salt):

    • Concentrate the mixture in vacuo to remove DCM and excess TFA.[4]

    • Co-evaporation: Redissolve the residue in Toluene or DCM and evaporate again (repeat 3x). Reason: Azeotropic removal of residual TFA is critical to prevent inhibition in subsequent coupling steps.

    • Result: The product is obtained as the Di-TFA salt (viscous oil or hygroscopic solid).

Method B: HCl in Dioxane – Process Scale

Objective: Isolation of a stable, crystalline dihydrochloride salt. Scale: >10 g

Reagents:

  • Substrate: (3S)-3-(Boc-amino)-3-methylpiperidine

  • Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous).

  • Solvent (Diluent): 1,4-Dioxane or Methanol (if solubility is an issue).

Protocol:

  • Dissolution: Dissolve the substrate in a minimal amount of 1,4-Dioxane (or use neat if liquid).

  • Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equivalents of HCl) at 0°C.

    • Stoichiometry Alert: You need at least 2 equivalents for the amines + excess for catalysis. Use 5-10 equivs to ensure speed.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Observation: A white precipitate often forms (the amine salt).

  • Completion Check: Analyze an aliquot by HPLC.

  • Workup:

    • If precipitate forms: Filter the solid under N₂ or Argon (hygroscopic!). Wash with dry diethyl ether or MTBE.

    • If no precipitate: Concentrate in vacuo. Triturate the residue with diethyl ether/hexanes to induce crystallization.

  • Result: (3S)-3-amino-3-methylpiperidine dihydrochloride .

Analytical Data & Specifications

The following table summarizes the expected analytical signatures for the deprotected product.

ParameterSpecification / Observation
Physical State Dihydrochloride salt: White to off-white hygroscopic solid. Di-TFA salt: Viscous yellow/orange oil (often solidifies upon deep drying).
1H NMR (D2O) Key Shift: The tert-butyl singlet (1.45 ppm, 9H) must be absent . Methyl Group: Look for the C3-Methyl singlet around 1.1–1.3 ppm.
LCMS (ESI+) Mass: [M+H]+ = 115.1 (Free base MW = 114.19). Note: You will see the mass of the free base, not the salt.
Ninhydrin Test Result: Dark Blue/Purple. (Positive for primary/secondary amines).

Troubleshooting & FAQ

Q1: The reaction seems stalled (50% conversion after 4 hours).

  • Cause: The quaternary center (3-methyl) increases steric bulk, making the carbamate harder to access.

  • Solution: Increase the acid concentration. If using HCl/Dioxane, switch to HCl/MeOH (methanolysis is faster but generates methyl esters if carboxylates are present elsewhere). For TFA, increase to 50% v/v TFA in DCM.

Q2: I see a new impurity with M+56 mass.

  • Cause: tert-Butylation of the piperidine ring. The tert-butyl cation attacked the nucleophilic secondary amine of the piperidine.

  • Solution: Use a scavenger. Add 2% Triethylsilane (TES) or 1-5% Water to the reaction mixture. These trap the tert-butyl cation more efficiently than the amine.

Q3: The product is extremely hygroscopic and turns into a goo.

  • Cause: Piperidine salts, especially diamines, are notorious "water magnets."

  • Solution: Lyophilize (freeze-dry) the product from water/acetonitrile to obtain a fluffy powder. Store in a desiccator at -20°C.

Process Workflow Diagram

Workflow Start Start: Boc-SM Dissolve Dissolve in DCM or Dioxane (0°C) Start->Dissolve AcidAdd Add Acid (TFA or HCl) Dropwise Dissolve->AcidAdd React Stir at RT (1-4 Hours) AcidAdd->React Check IPC: LCMS/TLC (Check for SM disappearance) React->Check Check->React Incomplete WorkupA Method A (TFA): Evaporate -> Azeotrope w/ Toluene Check->WorkupA Complete (Discovery) WorkupB Method B (HCl): Filter Precipitate or Triturate w/ Ether Check->WorkupB Complete (Process) Final Final Product: (3S)-3-amino-3-methylpiperidine (Salt Form) WorkupA->Final WorkupB->Final

Caption: Operational workflow for Method A (TFA) and Method B (HCl) deprotection routes.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

  • Lundt, B. F., et al. (1978).[5] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid: Mechanisms, byproduct formation and evaluation of scavengers.[5] International Journal of Peptide and Protein Research, 12(5), 258–268.[5]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[4][6] Journal of Peptide Research, 58(4), 338–341.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for salt stability and hygroscopicity).

Sources

Scale-up synthesis of chiral 3-aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Process Development and Scale-Up of Chiral 3-Aminopiperidines

Abstract

Chiral 3-aminopiperidines are pivotal structural motifs in a multitude of blockbuster pharmaceuticals, most notably in the class of dipeptidyl peptidase-IV (DPP-4) inhibitors used for the treatment of type 2 diabetes, such as Alogliptin and Linagliptin. The stereochemistry of the C3 amino group is critical for biological activity, demanding robust and economically viable methods for the large-scale production of single enantiomers. This document provides a detailed guide for researchers, chemists, and process development professionals on the primary strategies for the scale-up synthesis of chiral 3-aminopiperidines. We will explore the causality behind strategic choices in process development, from classical resolution to modern asymmetric synthesis, and provide detailed, field-proven protocols.

Strategic Overview: Pathways to Enantiopurity on an Industrial Scale

The selection of a synthetic strategy for a chiral active pharmaceutical ingredient (API) intermediate is a multi-factorial decision driven by cost, efficiency, scalability, and regulatory considerations. For chiral 3-aminopiperidines, three principal routes have proven industrially viable:

  • Classical Resolution of a Racemate: A robust, time-tested method involving the separation of enantiomers from a racemic mixture via the formation of diastereomeric salts with a chiral resolving agent.

  • Chiral Pool Synthesis: Utilizes naturally occurring, inexpensive chiral starting materials, such as amino acids (e.g., L-glutamic acid, D-ornithine), to construct the chiral piperidine core.[1][2]

  • Asymmetric Synthesis: Directly generates the desired enantiomer from a prochiral precursor using a chiral catalyst or enzyme, offering high theoretical yields and atom economy.

The choice among these routes depends heavily on the specific target molecule, available starting materials, and in-house technological capabilities.

G cluster_start Starting Materials cluster_methods Synthetic Strategies cluster_end Final Product Prochiral_Ketone Prochiral N-Protected 3-Piperidone Asymmetric Asymmetric Synthesis (e.g., Biocatalysis) Prochiral_Ketone->Asymmetric High Atom Economy Racemic_Amine Racemic 3-Aminopiperidine Resolution Classical Resolution Racemic_Amine->Resolution Well-Established Chiral_Amino_Acid Chiral Pool (e.g., D-Ornithine) Chiral_Pool Chiral Pool Synthesis Chiral_Amino_Acid->Chiral_Pool Stereochemistry Pre-defined Product Enantiopure (R)- or (S)- 3-Aminopiperidine Asymmetric->Product Resolution->Product Max 50% Yield (per cycle) Chiral_Pool->Product

Caption: High-level overview of the primary synthetic routes to enantiopure 3-aminopiperidine.

Methodologies and Protocols

Strategy 1: Classical Resolution via Diastereomeric Salt Crystallization

This method remains a workhorse in industrial synthesis due to its reliability and scalability. The core principle involves reacting a racemic amine with a single enantiomer of a chiral acid. This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility), allowing for their separation by fractional crystallization.

Causality Behind Experimental Choices:

  • Choice of Resolving Agent: The ideal agent forms a well-defined, crystalline salt with one diastereomer while the other remains soluble in the chosen solvent system. Common agents include tartaric acid derivatives, mandelic acid, and chiral phosphoric acids.[3][4] (R)-Mandelic acid is often effective for resolving 3-aminopiperidine derivatives.[5]

  • Solvent System: The solvent is critical for maximizing the solubility difference between the diastereomeric salts. A mixture of solvents (e.g., an alcohol and an ether) is often used to fine-tune solubility and crystallization kinetics.[5]

Protocol: Resolution of Racemic 3-Piperidinamide with (D)-Mandelic Acid

This protocol is adapted from a patented industrial process.[5]

Step 1: Diastereomeric Salt Formation

  • To a 1 L jacketed reactor equipped with a mechanical stirrer and temperature probe, add racemic 3-piperidinamide (29.0 g) and (D)-mandelic acid (51.0 g).

  • Charge the reactor with methyl tert-butyl ether (80 mL) and isopropanol (80 mL).

  • Heat the mixture to 70°C with stirring. The solids should dissolve to form a clear solution.

  • Maintain the temperature for 6 hours.

  • Allow the reaction to cool naturally to 20°C.

  • Stir at 20°C for 3 hours to allow for complete crystallization of the less soluble diastereomeric salt. A thick slurry of white solids will form.

Step 2: Isolation and Liberation of the Free Amine

  • Filter the solid precipitate using a suction filter and wash the filter cake with a cold (0-5°C) 1:1 mixture of methyl tert-butyl ether/isopropanol (2 x 30 mL).

  • Dry the solid under vacuum at 40°C to a constant weight to yield the (R)-3-piperidinamide-(D)-mandelic acid salt.

  • To liberate the free amine, dissolve the salt in water and basify with a strong base (e.g., 50% aq. NaOH) to pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-piperidinamide.

Note: The enantiomeric excess (e.e.) should be determined at this stage using a suitable chiral HPLC method.[6]

Strategy 2: Asymmetric Synthesis via Biocatalysis

Modern pharmaceutical manufacturing increasingly favors "green" and highly selective methods. Biocatalysis, using enzymes like transaminases, has emerged as a powerful tool for the asymmetric synthesis of chiral amines from prochiral ketones.[7][8]

Causality Behind Experimental Choices:

  • Enzyme Selection: Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor.[9] Screening a panel of commercially available, often immobilized, transaminases is crucial to find an enzyme with high activity and stereoselectivity for the specific substrate (e.g., N-Boc-3-piperidone).[7]

  • Amine Donor: Isopropylamine (IPA) is a common and efficient amine donor. It is converted to acetone, which is volatile and can be removed, driving the reaction equilibrium towards product formation.[7]

  • Immobilization: Using an immobilized enzyme allows for easy recovery of the biocatalyst by simple filtration and enables its reuse over multiple cycles, which is critical for cost-effectiveness on a large scale.[7]

Protocol: Transaminase-Mediated Asymmetric Synthesis of (R)-N-Boc-3-aminopiperidine

This protocol is based on established methodologies for the asymmetric amination of N-protected 3-piperidones.[7][9]

Caption: Biocatalytic conversion of a prochiral ketone to a chiral amine using a transaminase.

Step 1: Biotransformation

  • To a temperature-controlled reactor, add triethanolamine buffer (100 mM, pH 7.5).

  • Add isopropylamine to a final concentration of 1.0 - 1.5 M.

  • Add the immobilized transaminase (e.g., 20-50 g/L) and the cofactor pyridoxal-5'-phosphate (PLP, ~1 mM).

  • Stir the mixture at the optimal temperature for the enzyme (typically 30-40°C).

  • Prepare a stock solution of the substrate, N-Boc-3-piperidone, in a water-miscible co-solvent like DMSO.

  • Add the substrate solution to the reactor to a final concentration of 40-50 mM.

  • Monitor the reaction progress by HPLC or GC, checking for substrate conversion and product formation. The reaction typically runs for 16-24 hours.

Step 2: Product Isolation and Deprotection

  • Upon reaction completion, separate the immobilized enzyme by filtration. The enzyme can be washed and stored for reuse.

  • Extract the aqueous reaction mixture with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (R)-N-Boc-3-aminopiperidine.

  • The enantiomeric excess (e.e.) should be >99%.[9]

  • For deprotection, dissolve the Boc-protected amine in a suitable solvent (e.g., ethanol, dioxane) and treat with a strong acid such as HCl to yield the desired (R)-3-aminopiperidine dihydrochloride salt.[7]

Comparison of Scale-Up Strategies

ParameterClassical ResolutionChiral Pool SynthesisAsymmetric Synthesis (Biocatalytic)
Starting Material Racemic 3-aminopiperidineEnantiopure natural products (e.g., D-ornithine)[1]Prochiral N-protected 3-piperidone[7]
Theoretical Yield 50% (without racemization/recycle of unwanted enantiomer)High, dependent on the number of stepsUp to 100%
Key Challenge Finding an efficient resolving agent/solvent system; Racemization and recycling of the unwanted enantiomer.Potential for racemization during multi-step synthesis; Cost and availability of starting material.[10]Enzyme cost, stability, and activity; Low substrate loading/product concentration.
Process Steps Fewer steps post-racemate synthesisOften multi-step (e.g., 5+ steps)[2]Typically 1-2 steps from prochiral precursor
Environmental Impact Higher solvent usage; Generates an unwanted enantiomer as waste.Can be efficient but may use harsh reagents (e.g., LiAlH₄).[1]"Green" process with mild, aqueous conditions; Biodegradable catalyst.[8][11]
Scalability Well-established and proven on a multi-ton scale.Scalable, but can be complex. Batches up to 150 mmol are reported.[12]Scalable; immobilization is key for economic viability.[7]

Critical Safety Considerations for Scale-Up

Piperidine and its derivatives are hazardous materials requiring strict handling protocols, especially during large-scale operations.

  • Flammability: Piperidine is a highly flammable liquid and vapor.[13][14] All equipment must be properly grounded and bonded to prevent static discharge.[15][16] Operations should be conducted in an inert atmosphere (e.g., nitrogen) and away from all ignition sources.[17]

  • Toxicity and Corrosivity: Piperidine is toxic if inhaled or in contact with skin and causes severe skin burns and eye damage.[15][17] Operations must be performed in well-ventilated areas or closed systems. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and respiratory protection, is mandatory.[14]

  • Handling Reagents:

    • Lithium Aluminum Hydride (LiAlH₄): Used in some chiral pool routes, it is highly reactive with water and can ignite. It must be handled under strictly anhydrous conditions.[1]

    • Strong Acids/Bases: Used for salt formation and liberation of free amines, these are corrosive and require careful handling.

  • Waste Disposal: All waste streams, including aqueous layers and spent solvents, must be collected and disposed of according to local environmental regulations. Contaminated materials should be treated as hazardous waste.[17]

Conclusion

The industrial-scale synthesis of chiral 3-aminopiperidines is a mature field with several viable and proven strategies. While classical resolution offers a reliable and well-understood pathway, the future of sustainable pharmaceutical manufacturing is increasingly pointing towards asymmetric methods. Biocatalytic routes, in particular, provide an elegant, efficient, and environmentally benign alternative that aligns with the principles of green chemistry. The optimal strategy for a given process will always be a carefully considered balance of economic, logistical, and technological factors, with an unwavering commitment to safety and quality.

References

  • Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., Seibt, L. S., Huang, M., Birmingham, W. R., Turner, N. J., & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]

  • Chen, C., Cai, J., & Zhang, X. (2021). Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(4). [Link]

  • Nanjing Abiochem Biological Pharmaceutical Technology Co Ltd. (2016). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
  • Schiffers, I., Frings, M., Kübbers, B. M., & Bolm, C. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development. [Link]

  • Schiffers, I., Frings, M., Kübbers, B. M., & Bolm, C. (2022). Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. ACS Publications. [Link]

  • Contente, M. L., et al. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 6-13. [Link]

  • Meek, G., et al. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • Savage, S., et al. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Rolic, G., et al. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine. Justia Patents. [Link]

  • Lee, S., et al. (2021). Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin. Organic Process Research & Development. [Link]

  • Xu, F., et al. (2010). Asymmetric synthesis of a potent, aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitor. The Journal of Organic Chemistry, 75(5), 1767-1770. [Link]

  • Voica, A. F., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry. [Link]

  • Xu, F., et al. (2010). Asymmetric Synthesis of a Potent, Aminopiperidine-Fused Imidazopyridine Dipeptidyl Peptidase IV Inhibitor. ACS Publications. [Link]

  • Zhejiang Jiuzhou Pharmaceutical Co Ltd. (2014). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Jiangsu Zhongbang Pharmaceutical New Material Co Ltd. (2014). Method for preparing (R)-3-amino piperidine hydrochloride.
  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [Link]

  • Jiangsu Hengrui Medicine Co Ltd. (2014). The HPLC analytical approach of 3-amino piperidine.
  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Ford, G. J., et al. (2020). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Kumar, A., & Chimni, S. S. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Various Authors. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of Glasgow. [Link]

  • Zhejiang Huahai Pharmaceutical Co Ltd. (n.d.). (R)-3-amino piperidine hydrochloride preparation method. Eureka | Patsnap. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] The precise substitution pattern on the piperidine ring is critical for its pharmacological activity, making rigorous analytical characterization an indispensable component of drug discovery, development, and quality control.[1][5] This comprehensive guide provides an in-depth exploration of the primary analytical techniques for the structural elucidation, quantification, and purity assessment of substituted piperidines. We delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, offering field-proven insights and detailed, self-validating protocols.

The Central Role of Piperidine and the Analytical Imperative

Substituted piperidines are a cornerstone of modern pharmacology, with their structural motifs present in a wide array of therapeutic agents.[4] The conformational flexibility of the piperidine ring, coupled with the potential for stereoisomerism at substituted centers, gives rise to a complex chemical space that demands sophisticated analytical approaches. The seemingly subtle placement of a substituent can dramatically alter a molecule's interaction with its biological target. Therefore, unambiguous confirmation of structure, stereochemistry, and purity is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline.

This guide is structured to provide a multi-faceted analytical workflow, enabling researchers to select and implement the most appropriate methods for their specific challenges. We will explore how these techniques, both individually and in concert, provide a holistic understanding of substituted piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For substituted piperidines, NMR is essential for confirming the substitution pattern and determining the conformation of the ring.[5][6]

Expertise & Experience: Decoding the Piperidine Ring

The ¹H NMR spectrum of a substituted piperidine can be complex due to the overlapping signals of the ring protons.[7] The chair-chair interconversion of the piperidine ring can also lead to broadened signals, further complicating spectral interpretation.[7] Distinguishing between axial and equatorial protons is a common challenge, but it is crucial for defining the compound's three-dimensional structure.[7] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning proton and carbon signals unambiguously.[6]

Experimental Protocol: ¹H and ¹³C NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • Substituted piperidine sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[8]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[8][9]

  • 5 mm NMR tubes[9]

  • Pasteur pipette and Kimwipes for filtration[9]

Protocol:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[8][9] The choice of solvent is critical as it can influence chemical shifts.[7]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a Pasteur pipette with a small cotton or Kimwipe plug into the NMR tube to prevent interference with the magnetic field homogeneity.[8][9]

    • The final sample height in the NMR tube should be 4-5 cm.[10]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments and elucidate the full connectivity of the molecule.

Data Presentation: Typical NMR Chemical Shifts for the Piperidine Ring
Proton/CarbonTypical Chemical Shift Range (ppm)Notes
¹H NMR
H-2, H-6 (equatorial)2.8 - 3.2Deshielded relative to axial protons.
H-2, H-6 (axial)2.4 - 2.8Shielded relative to equatorial protons.
H-3, H-5 (equatorial)1.6 - 1.9
H-3, H-5 (axial)1.3 - 1.6
H-4 (equatorial)1.6 - 1.9
H-4 (axial)1.3 - 1.6
N-H1.0 - 3.0 (broad)Chemical shift is highly dependent on solvent and concentration.
¹³C NMR
C-2, C-645 - 55
C-3, C-525 - 35
C-423 - 30

Note: These are approximate ranges and can vary significantly based on the nature and position of substituents.[7][11][12]

Visualization: NMR Workflow for Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Substituted Piperidine Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_1H Acquire ¹H NMR Filter->Acquire_1H Acquire_13C Acquire ¹³C NMR Acquire_2D Acquire 2D NMR (COSY, HSQC, etc.) Process Process Spectra Acquire_2D->Process Assign Assign Signals Process->Assign Structure Elucidate Structure & Stereochemistry Assign->Structure

Caption: Logical workflow for structure elucidation of piperidines using NMR.[3]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.[2][13]

Expertise & Experience: Interpreting Piperidine Fragmentation

The fragmentation of piperidine derivatives in a mass spectrometer is highly dependent on the ionization technique employed.[2] Electron Ionization (EI), a hard ionization technique, often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[2] A common fragmentation pathway in EI-MS is α-cleavage, where the bond adjacent to the nitrogen atom breaks, resulting in a stable iminium ion.[2] Electrospray Ionization (ESI), a soft ionization technique, typically produces a protonated molecule [M+H]⁺ with minimal fragmentation.[2][13] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the [M+H]⁺ ion, revealing characteristic neutral losses (e.g., water, ammonia) that provide clues about the substituents.[2][13]

Experimental Protocol: LC-MS/MS Analysis

Objective: To determine the molecular weight and obtain fragmentation data for structural confirmation.

Materials:

  • Substituted piperidine sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium acetate (for enhancing ionization)

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter.

  • LC-MS/MS System Setup:

    • HPLC:

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to elute the compound of interest (e.g., 5-95% B over 10 minutes).

      • Flow Rate: 0.2-0.4 mL/min[2]

      • Injection Volume: 1-5 µL[2]

    • Mass Spectrometer:

      • Ionization Source: Electrospray Ionization (ESI)

      • Ionization Mode: Positive ion mode (for basic piperidines)[2]

      • Full Scan (MS1): Acquire a full scan over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000) to identify the [M+H]⁺ ion.

      • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and acquire a product ion scan to observe its fragmentation pattern.

  • Data Analysis:

    • Identify the [M+H]⁺ ion in the full scan spectrum to confirm the molecular weight of the compound.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses.

    • Propose a fragmentation mechanism consistent with the observed data to support the proposed structure.

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_msms MS/MS Analysis Sample Substituted Piperidine Dissolve Dissolve and Dilute Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Ionization Separate->Ionize MS1 Full Scan (MS1) Determine [M+H]⁺ Ionize->MS1 MS2 Product Ion Scan (MS/MS) Obtain Fragments MS1->MS2 Analyze Analyze Fragmentation Pattern MS2->Analyze

Caption: Experimental workflow for mass spectrometry analysis of novel piperidine derivatives.[2]

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[14] For substituted piperidines, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis.[14]

Expertise & Experience: Overcoming Detection Challenges

A significant challenge in the HPLC analysis of some piperidine derivatives is their lack of a strong UV chromophore, making detection by standard UV-Vis detectors difficult.[14][15] In such cases, several strategies can be employed:

  • Pre-column Derivatization: Reacting the piperidine with a UV-active reagent, such as 4-toluenesulfonyl chloride, can render it detectable by UV.[14][16]

  • Universal Detectors: Detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used as they do not rely on the analyte having a chromophore.[15][17]

  • Mass Spectrometric Detection: As discussed previously, coupling HPLC with a mass spectrometer (LC-MS) provides both separation and sensitive detection.

For chiral piperidines, specialized chiral stationary phases (CSPs) are necessary to separate enantiomers.[4][18]

Experimental Protocol: RP-HPLC with UV Detection (with Derivatization)

Objective: To determine the purity of a substituted piperidine lacking a UV chromophore.

Materials:

  • Substituted piperidine sample

  • Derivatizing reagent (e.g., 4-toluenesulfonyl chloride)[16]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other mobile phase modifier

  • Basic buffer (e.g., sodium bicarbonate)

Protocol:

  • Derivatization:

    • To an aliquot of the sample solution, add an excess of the derivatizing reagent solution (e.g., 4-toluenesulfonyl chloride in acetonitrile).[14]

    • Add a basic buffer to facilitate the reaction.[14]

    • Heat the reaction mixture if necessary to ensure complete derivatization.

    • Quench the reaction and dilute the sample with the mobile phase.

  • HPLC System Setup:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[14][16]

    • Mobile Phase: A mixture of aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic modifier (e.g., acetonitrile).[14][16]

    • Flow Rate: 1.0 mL/min[14][16]

    • Column Temperature: 30 °C[14][16]

    • Detection Wavelength: The absorbance maximum of the derivatized product (e.g., ~230 nm for tosyl derivatives).[14]

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Integrate the peak areas of the main component and any impurities.

    • Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

    • Method validation should be performed to ensure accuracy, precision, linearity, and sensitivity.[19][20]

Data Presentation: HPLC Method Parameters for Piperidine Analysis
ParameterMethod A (Direct Detection)Method B (Derivatization)
Analyte Piperine (has chromophore)Piperidine (no chromophore)
Derivatizing Reagent N/A4-Toluene Sulfonyl Chloride
HPLC Column C18 (e.g., 250 x 4.6 mm)Inertsil C18 (250 x 4.6 mm)[14]
Mobile Phase Methanol:Water (70:30, v/v)Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v)[14]
Flow Rate 1.0 mL/min1.0 mL/min[14]
Detection Wavelength 340 nm~230 nm[14]
Column Temperature 30 °C30 °C[14]

This table provides example parameters and should be optimized for the specific analyte.[14]

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[1][21] It provides unequivocal evidence of connectivity, stereochemistry, and conformation.[1] For substituted piperidines, a crystal structure can definitively resolve any ambiguities regarding the relative and absolute stereochemistry of substituents and the preferred conformation of the piperidine ring.

Expertise & Experience: The Art of Crystallization

The primary challenge in X-ray crystallography is obtaining a single crystal of sufficient quality for diffraction.[21][22] This can be a trial-and-error process involving the screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For liquid piperidines, in situ crystallization on the diffractometer may be necessary.[22]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To obtain the definitive solid-state structure of a substituted piperidine.

Materials:

  • High-purity crystalline sample of the substituted piperidine

  • A selection of crystallization solvents

Protocol:

  • Crystallization:

    • Grow a single crystal of the compound. This is the most critical and often the most challenging step.

    • For solids, dissolve the compound in a minimal amount of a suitable hot solvent and allow it to cool slowly.

    • For liquids, in situ crystallization can be performed by flash-freezing the liquid to a polycrystalline powder and then carefully warming it to allow a single crystal to grow.[21][22]

  • Data Collection:

    • Mount a suitable crystal on the goniometer head of a diffractometer.

    • Cool the crystal to a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[21]

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.[21]

  • Structure Solution and Refinement:

    • Integrate the diffraction intensities and correct for experimental factors.

    • Determine the unit cell parameters and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure.

Visualization: X-ray Crystallography Workflow

Xray_Workflow cluster_crystal Crystallization cluster_data Data Collection cluster_solve Structure Solution Compound High-Purity Compound Grow_Crystal Grow Single Crystal Compound->Grow_Crystal Mount Mount Crystal Grow_Crystal->Mount Collect Collect Diffraction Data Mount->Collect Solve Solve Phase Problem Collect->Solve Refine Refine Structural Model Solve->Refine Structure Final 3D Structure Refine->Structure

Caption: A flowchart illustrating the key stages of X-ray crystallography.[1]

Complementary and Orthogonal Approaches

While each of these techniques is powerful in its own right, a comprehensive characterization of a substituted piperidine often requires a combination of methods. For example, NMR and MS can provide the initial structural hypothesis, which is then definitively confirmed by X-ray crystallography. HPLC is used throughout the process to assess purity and isolate material for other analyses. Fourier-Transform Infrared (FTIR) spectroscopy can also be a useful complementary technique for identifying functional groups.[23][24]

Conclusion

The analytical characterization of substituted piperidines is a critical undertaking that relies on the judicious application of a suite of powerful techniques. By understanding the principles and protocols of NMR, MS, HPLC, and X-ray crystallography, researchers can confidently elucidate the structure, purity, and stereochemistry of these important molecules, thereby accelerating the pace of drug discovery and development. This guide provides the foundational knowledge and practical protocols to establish a robust and self-validating analytical workflow.

References

  • Benchchem. (n.d.). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.
  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Silva, M. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.
  • Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Gül, H., & Halil, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed.
  • Benchchem. (n.d.). The Core Structural Anatomy of Piperidine: A Technical Guide.
  • Cholli, A., Krishnaswami, A., & Venturella, V. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Optica Publishing Group.
  • Benchchem. (n.d.). Technical Support Center: NMR Analysis of Anilino-piperidines.
  • Goeta, A. E., et al. (n.d.). Structures of piperazine, piperidine and morpholine. IUCr Journals.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • Benchchem. (n.d.). A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of 1,4-Dimethylpiperidine by HPLC and GC-MS.
  • Grogan, G., et al. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC.
  • Deventer, K., et al. (n.d.). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • Daly, J. W., et al. (n.d.). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. ResearchGate.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.
  • Wang, Y., et al. (n.d.). A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Al-Otaibi, J. S., et al. (n.d.). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC.
  • Reddy, G. S., & Kumar, A. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate.
  • Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for Purity Assessment of 1-(Piperidin-2-ylmethyl)piperidine.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)piperidine and Related Piperi.
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem.
  • Wang, H., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral....
  • ResearchGate. (n.d.). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations.
  • ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides..
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • Wiley. (n.d.). Piperidine. SpectraBase.
  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • ResearchGate. (n.d.). FT-IR spectrum of piperine.
  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook.
  • Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis.
  • Khan, A., et al. (n.d.). Antibacterial Evaluation of Piperidine Alkaloids from Cassia siamea Lam. [Source not specified].
  • Movassaghi, M., & Schmidt, M. A. (2025). A Modular Approach to Trisubstituted Chiral Piperidines. PubMed.
  • Jones, S. P., et al. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
  • How to Prepare an NMR Sample. (2014, September 18). YouTube.
  • Benchchem. (n.d.). The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide.
  • Jones, S. P., et al. (n.d.).
  • Wikipedia. (n.d.). Piperidine.
  • Metwaly, A. (2018). Piperidine alkaloids. Slideshare.
  • Kumar, S., & Sharma, R. (n.d.). Analytical method validation: A brief review. [Source not specified].
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
  • Alfa Chemistry. (n.d.). Piperidine Alkaloids.
  • Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References.

Sources

Application Note: Solid-Phase Synthesis with Boc-Protected Amino Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery professionals utilizing Boc-chemistry solid-phase synthesis (SPS) to incorporate sterically hindered amino piperidine scaffolds.

Abstract & Strategic Overview

Amino piperidines (e.g., 4-amino-piperidine-4-carboxylic acid, 4-amino-1-boc-piperidine) are critical pharmacophores in GPCR ligands, protease inhibitors, and peptidomimetics. However, their incorporation into solid-phase libraries presents distinct challenges:

  • Steric Hindrance: The secondary amine of the piperidine ring (if part of the backbone) is a poor nucleophile compared to primary amines.

  • Monitoring Limitations: Standard Kaiser (ninhydrin) tests fail to detect secondary amines, leading to false negatives and deletion sequences.

  • Boc-Specific Risks: The repetitive acidolysis (TFA) required for Boc removal can degrade sensitive linkers or cause premature cleavage if not managed with appropriate resin selection.

This guide provides a validated Boc-SPPS (Solid Phase Peptide Synthesis) workflow specifically engineered for these hindered scaffolds, utilizing in situ neutralization and Chloranil monitoring .

Pre-Synthesis Planning[1]

Resin Selection

For Boc-amino piperidines, the resin must withstand repeated exposure to 50% TFA.

  • Preferred: MBHA Resin (4-methylbenzhydrylamine). Generates C-terminal amides. Highly stable to TFA; requires HF for cleavage. Ideal for library synthesis.[1]

  • Alternative: PAM Resin (Phenylacetamidomethyl). Generates C-terminal acids.[2][3] More stable than standard Merrifield resin during TFA deprotection steps.

Reagent Compatibility Matrix
ComponentStandard ReagentRecommendation for PiperidinesRationale
Deprotection 50% TFA in DCM50% TFA + 0.5% DTE Dithioerythritol (DTE) scavenges t-butyl cations that may alkylate the electron-rich piperidine ring or Trp/Met residues.
Neutralization 10% DIEA in DCM10% DIEA in DMF DMF improves swelling of the sterically bulky resin-bound piperidine, exposing the amine.
Coupling DIC / HOBtHATU / HOAt / DIEA Carbodiimides (DIC) are too slow for hindered secondary amines. HATU/HOAt accelerates acylation by

-

fold.
Monitoring Kaiser TestChloranil or Isatin Test Kaiser test is negative for secondary amines. Chloranil turns blue/green if the piperidine nitrogen is uncoupled.

Detailed Experimental Protocol

Phase A: Resin Preparation & Swelling[1]
  • Weigh appropriate amount of MBHA resin (0.5–0.8 mmol/g substitution).

  • Swell in DCM for 30 minutes.

  • Wash 3x with DMF to remove soluble impurities.

Phase B: The Boc Deprotection Cycle

Perform this cycle for each elongation step.

Step 1: Boc Removal[3][4]
  • Drain reaction vessel.[1][5]

  • Add 50% TFA / 50% DCM (containing 0.5% DTE scavenger).

  • Shake for 2 minutes (Pre-wash). Drain.

  • Add fresh 50% TFA / 50% DCM .

  • Shake for 20 minutes .

  • Drain and wash:[1][5][6]

    • 3x DCM[5][7]

    • 2x 5% DIEA in DCM (Quick wash to remove bulk acid)

Step 2: In Situ Neutralization (Crucial for Piperidines)

Standard protocols often separate neutralization and coupling. For hindered amines, neutralizing during the coupling setup prevents aggregation.

  • Wash resin 3x with DMF.[2][5]

  • Proceed immediately to coupling.

Phase C: High-Efficiency Coupling (The "Difficult" Step)

Scenario: Coupling an Fmoc- or Boc-amino acid TO the resin-bound piperidine secondary amine.

  • Calculate Stoichiometry: Use 4 equivalents of the incoming Amino Acid relative to resin loading.

  • Activation Cocktail:

    • Dissolve Amino Acid (4 eq) in minimal DMF.

    • Add HATU (3.9 eq) and HOAt (4 eq).

    • Add DIEA (8 eq). Note: Solution should turn yellow.

  • Reaction:

    • Add activated solution to the resin immediately.

    • Shake for 2 hours at room temperature.

    • Optimization: For extremely hindered couplings (e.g., Aib to Piperidine), double couple (repeat Step 3) or heat to 50°C (microwave assisted).

Phase D: Reaction Monitoring (Chloranil Test)

Do NOT use the Kaiser Test.

  • Transfer a few resin beads to a small glass tube.

  • Add 2 drops 2% Acetaldehyde in DMF .

  • Add 2 drops 2% Chloranil in DMF .

  • Wait 5 minutes at room temperature.

    • Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling).

      
      Recouple. 
      
    • Colorless/Amber Beads: Negative (Coupling Complete).

      
      Proceed. 
      

Cleavage Protocol (HF Method)

Since Boc chemistry uses benzyl-based side-chain protection, strong acid cleavage is required.

Safety Warning: HF is lethal and penetrates skin. Use a specialized HF apparatus and full PPE.

  • Preparation: Wash resin thoroughly with DCM and dry under high vacuum overnight.

  • Scavenger Mix: Add p-Cresol (10% v/v) to the reaction vessel. (Use p-Thiocresol if Met/Cys present).

  • HF Addition: Distill anhydrous HF into the vessel at -78°C until volume is ~10mL per gram of resin.

  • Reaction: Warm to 0°C and stir for 60 minutes .

  • Work-up:

    • Evaporate HF under nitrogen stream.[4][8]

    • Precipitate peptide with ice-cold Diethyl Ether .

    • Filter and dissolve crude precipitate in 50% Acetic Acid/Water or Acetonitrile/Water for lyophilization.

Visual Workflow & Logic

The following diagram illustrates the decision logic for the Boc-Piperidine cycle, emphasizing the deviation from standard protocols at the monitoring stage.

BocPiperidineSynthesis Start Resin-Bound Boc-Piperidine Deprotect Deprotection (50% TFA/DCM) Start->Deprotect Wash1 Wash (DCM x3, DMF x3) Deprotect->Wash1 Neutralize Neutralization (10% DIEA/DMF) Wash1->Neutralize Couple Coupling (AA + HATU + HOAt) Neutralize->Couple Steric Bulk Management Monitor QC: Chloranil Test (Specific for 2° Amines) Couple->Monitor Recouple Result: Blue Beads (Incomplete) Monitor->Recouple Positive Success Result: Amber Beads (Complete) Monitor->Success Negative Recouple->Couple Retry with Fresh Reagents NextCycle Proceed to Next Cycle or Cleavage Success->NextCycle

Caption: Workflow for Boc-SPPS elongation on piperidine scaffolds. Note the critical use of the Chloranil test for secondary amine verification.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Coupling Yield Steric hindrance of piperidine ring.Switch from HBTU to HATU/HOAt . Increase temperature to 50°C. Use microwave irradiation (25W, 75°C, 5 min).
Diketopiperazine (DKP) Formation Nucleophilic attack of the N-terminal amine on the ester linkage (common in Pro/Pip sequences).Avoid leaving the resin in the deprotected (neutralized) state. Perform coupling immediately after neutralization. Use bulky resins (Trityl) if compatible, or in situ neutralization .
Resin Aggregation Hydrophobic collapse of piperidine-rich sequences.Use Magic Mixture (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) during coupling.
False Negative Test Using Kaiser test on secondary amine.[9]Mandatory: Use Chloranil or Isatin test.[9][10] Kaiser test only detects primary amines.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237. (Seminal paper on the Chloranil Test).
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • Merck Millipore. (n.d.). Boc Resin Cleavage Protocol.[2][1][4][8][11] Merck Sigma-Aldrich Technical Guides. Link

  • AAPPTec. (2025). Monitoring of Peptide Coupling and Capping: Chloranil Test. AAPPTec Resources. Link

Sources

Application Note: Asymmetric Synthesis of 3,3-Disubstituted Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs.[1] However, the introduction of a quaternary stereocenter at the C3 position (3,3-disubstitution) remains a formidable synthetic challenge. Unlike their 3,4-disubstituted counterparts (e.g., Tofacitinib), 3,3-disubstituted piperidines offer unique pharmacological advantages:

  • Conformational Locking: The gem-disubstituent effect (Thorpe-Ingold effect) restricts ring puckering, potentially locking the molecule in a bioactive conformation.

  • Metabolic Blocking: Quaternary centers eliminate abstractable protons, blocking oxidative metabolism (CYP450) at the α-position, a common clearance liability.

This guide details two high-fidelity protocols for constructing these scaffolds: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) and Desymmetrization of meso-Anhydrides .

Strategic Overview

The synthesis of 3,3-disubstituted piperidines generally follows two retrosynthetic logic streams. The choice depends on the availability of the quaternary precursor versus the need for late-stage diversification.

G Target Target: 3,3-Disubstituted Piperidine (Quaternary Stereocenter) RouteA Route A: Direct Ring Functionalization (Pd-Catalysis) Target->RouteA RouteB Route B: Acyclic Precursor Cyclization (Desymmetrization) Target->RouteB SubA Substrate: N-Protected Piperidin-3-one RouteA->SubA SubB Substrate: 3,3-Disubstituted Glutaric Anhydride RouteB->SubB KeyStepA Key Step: Decarboxylative Asymmetric Allylic Alkylation (DAAA) SubA->KeyStepA Via Enol Carbonate KeyStepB Key Step: Enantioselective Ring Opening (Organocatalysis or Rh-Catalysis) SubB->KeyStepB Via Hemiester

Figure 1: Retrosynthetic strategy map for accessing quaternary piperidine stereocenters.

Protocol A: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

Best for: Late-stage installation of the quaternary center; high enantioselectivity (>90% ee). Mechanism: This method utilizes a Pd(0) catalyst to generate a π-allyl palladium complex from an allyl enol carbonate. Subsequent decarboxylation and asymmetric recombination form the C-C bond.

Critical Reagents & Catalyst System[2]
  • Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂.

  • Ligand: The Stoltz PHOX ligands are the gold standard here. Specifically, (S)-(CF3)3-t-BuPHOX is crucial for electron-deficient lactams to ensure tight binding and high ee.

  • Solvent: Non-polar solvents (Toluene or 2:1 Hexane/Toluene) are mandatory . Polar solvents dissociate the ion pair, leading to a racemic outer-sphere attack.

Step-by-Step Protocol
Step 1: Synthesis of the Allyl Enol Carbonate

Before the asymmetric step, the ketone must be activated.

  • Charge a flame-dried flask with N-benzyl-piperidin-3-one (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78°C.

  • Add LiHMDS (1.1 equiv) dropwise over 15 min. Stir for 30 min to form the lithium enolate.

  • Add Allyl chloroformate (1.1 equiv) rapidly.

  • Warm to room temperature (RT) over 1 hour.

  • Quench with sat. NH₄Cl.[2] Extract with Et₂O.

  • Purify via flash chromatography on silica (neutralized with 1% Et₃N to prevent hydrolysis).

    • Checkpoint: Verify enol carbonate formation by ¹H NMR (vinyl protons at ~5.9 ppm).

Step 2: The Asymmetric Alkylation (The "Stoltz" Reaction)
  • Glovebox/Schlenk: In a glovebox, weigh Pd₂(dba)₃ (5 mol%) and (S)-(CF3)3-t-BuPHOX (12.5 mol%).

  • Dissolve in anhydrous Toluene (0.033 M relative to substrate). Stir at 25°C for 30 min to pre-form the active L-Pd complex (color change from purple to orange/brown).

  • Add the Allyl Enol Carbonate (from Step 1).

  • Stir at 25–40°C. Monitor by TLC (conversion is usually complete in 12–24 h).

    • Note: Gas evolution (CO₂) indicates reaction progress.

  • Filter through a small pad of silica gel to remove Pd. Rinse with Et₂O.

  • Concentrate and purify via column chromatography.

DAAA Mechanism & Logic

DAAA Substrate Allyl Enol Carbonate OxAdd Oxidative Addition Substrate->OxAdd + Pd(0) Pd0 L*-Pd(0) Pd0->Substrate PiAllyl Cationic π-Allyl Pd (Enolate Ion Pair) OxAdd->PiAllyl PiAllyl->PiAllyl Decarboxylation Prod 3,3-Disubstituted Piperidine PiAllyl->Prod Asymmetric Recombination Decarb - CO2 Prod->Pd0 Regenerates

Figure 2: Catalytic cycle of the Decarboxylative Asymmetric Allylic Alkylation.

Protocol B: Desymmetrization of meso-Anhydrides

Best for: Early-stage synthesis, kilogram-scale, and avoiding heavy metals. Mechanism: A chiral catalyst (Cinchona alkaloid or Thiourea) directs the nucleophilic attack of an alcohol (usually methanol) onto one of the enantiotopic carbonyls of a 3,3-disubstituted glutaric anhydride.

Critical Reagents
  • Substrate: 3-methyl-3-phenylglutaric anhydride (or similar).

  • Catalyst: (DHQD)₂AQN (Hydroquinidine (anthraquinone-1,4-diyl)wsdiether) or simple Quinidine.

  • Nucleophile: Methanol (excess).

Step-by-Step Protocol
  • Dissolve the 3,3-disubstituted glutaric anhydride (1.0 equiv) in anhydrous MTBE (Methyl tert-butyl ether).

    • Why MTBE? It suppresses background (racemic) reaction compared to THF.

  • Cool to -20°C. Lower temperature improves the ee significantly.

  • Add Catalyst (1–5 mol%). Stir for 15 min.

  • Add Methanol (10 equiv) dropwise.

  • Stir for 24–48 h at -20°C.

  • Quench with 1N HCl. Extract the hemiester.[2]

  • Conversion to Piperidine:

    • Treat hemiester with DPPA (Diphenylphosphoryl azide) / Et₃N (Curtius Rearrangement conditions).

    • Trapping with benzyl alcohol gives the Cbz-protected amine.

    • Cyclization typically occurs spontaneously or upon base treatment to form the lactam (piperidin-2-one).

Case Study: HDM2-p53 Inhibitor Analogs

While Tofacitinib uses a 3,4-disubstituted architecture, recent HDM2 inhibitors (e.g., Amgen or Roche pipelines) utilize the 3,3-disubstituted piperidine to project a hydrophobic group into the Trp23 pocket of HDM2.

Comparative Data: Method A vs. Method B

FeatureMethod A: Pd-DAAAMethod B: Desymmetrization
Substrate Generality High (Ketones, Lactams)Medium (Requires Anhydride)
Enantioselectivity Excellent (90–99% ee)Good (85–95% ee)
Scalability Moderate (Pd cost, Dilution)High (Cheap reagents)
Quaternary Center All-Carbon (C-C bond formation)Carbon-Heteroatom (via Curtius)
Key Limitation Requires glovebox/Schlenk techniqueRequires multi-step cyclization post-reaction

Troubleshooting & Optimization (Expert Insights)

  • Low ee in DAAA?

    • Check Solvent: Ensure Toluene is dry. Even traces of DMSO or DMF can erode ee by coordinating to Pd.

    • Check Counter-ion: If using the enolate directly (not carbonate), the cation matters. Lithium enolates often give lower ee than Magnesium or Zinc enolates in these specific cycles.

  • Stalled Conversion?

    • Ligand Oxidation: Phosphine ligands oxidize easily. If the catalyst solution isn't turning the characteristic orange/brown, your ligand may be dead.

    • Concentration: DAAA is intramolecular.[3] High dilution favors the reaction but going too dilute (<0.01M) can kill the rate. Keep it at 0.033M–0.05M.

  • Purification Issues:

    • 3,3-disubstituted piperidines are sterically hindered amines. They may streak on silica. Always use 1% Et₃N or NH₄OH in your eluent, or switch to alumina.

References

  • Stoltz, B. M., et al. (2019).[4] "Palladium-catalyzed enantioselective decarboxylative allylic alkylation of fully substituted N-acyl indole-derived enol carbonates." Caltech/Nature.

  • Pfizer Process Chemistry. (2015). "Synthesis of Tofacitinib and Piperidine Analogs." ResearchGate.[5]

  • Trost, B. M., & Xu, J. (2005). "Regio- and Enantioselective Pd-Catalyzed Allylic Alkylation of Ketones through Allyl Enol Carbonates." J. Am. Chem. Soc.

  • Connon, S. J. (2006). "Organocatalytic Asymmetric Desymmetrization of meso-Anhydrides." Chem. Eur. J.

  • Amgen/Roche. (2014). "Discovery of Novel 3,3-Disubstituted Piperidines as HDM2-p53 Inhibitors." PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Preventing Racemization in Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of chiral piperidines. The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2] Maintaining stereochemical integrity during synthesis is paramount, as different enantiomers can exhibit drastically different pharmacological and toxicological profiles.[3] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the challenges of preventing racemization in your synthetic routes.

Understanding the Enemy: Mechanisms of Racemization

Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[4] In the context of chiral piperidine synthesis, racemization typically occurs through the formation of a planar, achiral intermediate, which can then be reprotonated or attacked from either face with equal probability.[5][6] Understanding the primary mechanisms is the first step toward effective prevention.

Frequently Asked Questions: Core Concepts

Q1: What are the most common ways racemization occurs during chiral piperidine synthesis?

A1: Racemization in chiral piperidine synthesis is primarily driven by two key mechanisms:

  • Direct Enolization/Enolate Formation: This is common when the chiral center is alpha to a carbonyl group. A base can abstract the acidic proton at the chiral center, forming a planar enolate intermediate. Subsequent protonation can occur from either face, leading to a racemic mixture.[7][8]

  • Carbocation Formation: In reactions proceeding through an SN1-type mechanism, the departure of a leaving group from the chiral center generates a planar carbocation. The incoming nucleophile can then attack from either side, resulting in racemization.[4][6]

Q2: How do reaction conditions like temperature and choice of base influence racemization?

A2: Reaction conditions play a critical role in controlling racemization:

  • Temperature: Higher temperatures provide the necessary activation energy for bond breaking and formation, accelerating the rate of racemization.[9][10] Therefore, conducting reactions at lower temperatures (e.g., 0 °C to room temperature) is a general strategy to minimize loss of stereochemical integrity.[7]

  • Base: The strength and steric hindrance of the base are crucial factors. Strong, non-hindered bases can readily abstract protons, promoting enolization and subsequent racemization.[5][11] Weaker or more sterically hindered bases are generally preferred to minimize this side reaction.[12]

Q3: Can the N-protecting group on the piperidine nitrogen affect racemization?

A3: Absolutely. The choice of the N-protecting group is a critical decision in the synthetic strategy. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally effective at suppressing racemization compared to acyl-type protecting groups.[7][13] This is because the lone pair on the nitrogen is delocalized into the carbonyl of the urethane, making it less available to participate in reactions that could lead to racemization at an adjacent chiral center.

Troubleshooting Guide: Common Scenarios and Solutions

This section addresses specific experimental observations and provides actionable solutions to mitigate racemization.

Issue 1: Loss of Enantiomeric Excess During N-Protecting Group Removal

Symptoms: You observe a significant drop in enantiomeric excess (ee) after the deprotection of your N-protected chiral piperidine.

Possible Causes & Solutions:

CauseRecommended SolutionScientific Rationale
Harsh Acidic Conditions (e.g., for Boc Removal) Use milder acidic conditions. For example, switch from neat trifluoroacetic acid (TFA) to a solution of HCl in an anhydrous solvent like 1,4-dioxane at a controlled, low temperature (e.g., 0 °C).[7]Strong acids can promote the formation of carbocation intermediates at the chiral center, leading to racemization. Milder conditions reduce the likelihood of this pathway.
Harsh Basic Conditions (e.g., for Fmoc Removal) If the chiral center is susceptible to base-catalyzed epimerization, consider using a weaker base than piperidine, such as piperazine, or adding an additive like HOBt (Hydroxybenzotriazole) to the piperidine solution.[14][15]Piperidine is a strong base that can cause epimerization, especially with prolonged reaction times. HOBt can act as a proton source to quench any enolates that may form.
Protecting Group Choice If racemization persists, consider switching to a protecting group that can be removed under neutral or very mild conditions, such as a Cbz (carboxybenzyl) group removable by catalytic hydrogenation.This avoids exposure to harsh acidic or basic conditions altogether, preserving the stereochemical integrity of the molecule.
Experimental Protocol: Mild N-Boc Deprotection
  • Dissolve the N-Boc protected chiral piperidine in anhydrous 1,4-dioxane (e.g., at a 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (typically 2-3 equivalents).

  • Monitor the reaction progress closely using TLC or LC-MS.

  • Upon completion, carefully remove the solvent under reduced pressure at a low temperature to minimize prolonged exposure to the acidic conditions.

  • Immediately proceed to the next synthetic step or neutralize the resulting hydrochloride salt with a mild base.

Issue 2: Racemization During Carboxylic Acid Activation and Coupling

Symptoms: The enantiomeric excess of your chiral piperidine carboxylic acid is high before the coupling step, but the resulting amide product shows significant racemization.

Possible Causes & Solutions:

CauseRecommended SolutionScientific Rationale
Oxazolone Formation Use coupling reagents in combination with racemization-suppressing additives. Recommended combinations include a carbodiimide like DIC (Diisopropylcarbodiimide) with Oxyma Pure or HOBt.[12][16]The N-protected piperidine acid can cyclize to form a highly racemization-prone 5(4H)-oxazolone intermediate.[7] Additives react with the activated acid to form an active ester that is less susceptible to oxazolone formation.
Strong Base Use a weaker, sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of a strong, non-hindered base like diisopropylethylamine (DIPEA).[12][16]Strong bases can abstract the acidic α-proton of the activated ester or the oxazolone intermediate, leading to racemization.
Prolonged Activation Time Minimize the pre-activation time of the carboxylic acid before adding the amine component. Ideally, add the coupling reagent to a mixture of the acid, amine, and additive.A longer time in the activated state increases the opportunity for side reactions like oxazolone formation to occur.[12]
High Temperature Perform the coupling reaction at a low temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature).[7][16]Lower temperatures slow down the rate of all reactions, including the undesired racemization pathways.
Experimental Protocol: Low-Racemization Peptide Coupling using HATU/Collidine
  • Dissolve the N-protected chiral piperidine carboxylic acid (1 equivalent) and the amine component (1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add HATU (1 equivalent) and HOAt (1 equivalent) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2,4,6-collidine (2 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature while monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, proceed with the standard aqueous work-up procedure.

Visualizing the Problem: Racemization Pathways

To better understand the chemical transformations leading to racemization, the following diagrams illustrate the key mechanistic steps.

racemization_mechanisms cluster_enolization Direct Enolization cluster_carbocation Carbocation Formation Chiral Piperidine Chiral Piperidine Planar Enolate Planar Enolate Chiral Piperidine->Planar Enolate Base -H⁺ Racemic Mixture_E Racemic Mixture Planar Enolate->Racemic Mixture_E +H⁺ (from either face) Chiral Substrate Chiral Substrate Planar Carbocation Planar Carbocation Chiral Substrate->Planar Carbocation -Leaving Group Racemic Mixture_C Racemic Mixture Planar Carbocation->Racemic Mixture_C +Nucleophile (from either face)

Caption: Key mechanisms leading to racemization.

Proactive Strategies: Designing a Racemization-Resistant Synthesis

Beyond troubleshooting, a proactive approach during the planning phase of your synthesis can save significant time and resources.

The Role of Chiral Auxiliaries

A powerful strategy for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed.[17] For the synthesis of chiral piperidines, chiral auxiliaries derived from amino acids or carbohydrates have proven effective.[18][19]

Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

chiral_auxiliary_workflow A Start with Achiral Substrate B Attach Chiral Auxiliary A->B C Diastereoselective Reaction (e.g., Cyclization, Alkylation) B->C D Formation of Diastereomeric Mixture C->D E Purification of Desired Diastereomer (e.g., Chromatography, Crystallization) D->E F Cleavage of Chiral Auxiliary E->F G Enantiomerically Pure Piperidine F->G H Recover and Recycle Chiral Auxiliary F->H

Sources

Validation & Comparative

Publish Comparison Guide: Biological Activity of (3S)-3-(Boc-amino)-3-methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (3S)-3-(Boc-amino)-3-methylpiperidine derivatives, focusing on their application as conformationally constrained building blocks in drug discovery.[1]

Executive Summary

(3S)-3-(Boc-amino)-3-methylpiperidine is a specialized chiral scaffold used to synthesize high-potency kinase inhibitors (e.g., JAK3) and metabolic enzyme inhibitors (e.g., DPP-4).[1][2] By introducing a geminal methyl group at the C3 position, this scaffold restricts the conformational flexibility of the piperidine ring, often resulting in enhanced metabolic stability and improved selectivity compared to its non-methylated counterparts.

This guide compares the performance of (3S)-3-methyl derivatives against:

  • The (3R)-Enantiomer: The primary pharmacophore for DPP-4 inhibitors (e.g., Alogliptin analogs).[1][2]

  • The Des-methyl Analog: The standard 3-aminopiperidine scaffold found in Tofacitinib precursors.[1]

  • The Vicinal Analog: The 3-amino-4-methylpiperidine scaffold (Tofacitinib).[1]

Part 1: Structural & Stereochemical Analysis

The introduction of a methyl group at the C3 position creates a quaternary center, significantly altering the vector of the amino group.

Feature(3S)-3-Methyl Scaffold(3R)-3-Methyl ScaffoldDes-methyl (3-H)
Stereochemistry (S)-Configuration(R)-ConfigurationAchiral at C3 (unless substituted elsewhere)
Conformation Rigid Chair (Methyl equatorial/axial preference locks ring)Rigid ChairFlexible Chair
Primary Target Class Kinase Inhibitors (JAK/TYK2), GPCRsDPP-4 Inhibitors (Gliptins)Broad (Kinases, GPCRs, Proteases)
Metabolic Liability Low (Quaternary C3 blocks oxidation)Low High (C3 protons susceptible to CYP450)
Why (3S)? The "Distomer" Advantage

While the (3R) configuration is the "eutomer" (active isomer) for Dipeptidyl Peptidase-4 (DPP-4) inhibition (mimicking the N-terminal alanine of incretins), the (3S) enantiomer is critical for:

  • Selectivity Profiling: Proving that biological activity is stereospecific.[2]

  • Novel IP Space: Targeting pockets where the (R)-methyl group causes steric clash (e.g., certain JAK1/3 clefts).[1][2]

  • Metabolic Stability: The gem-dimethyl effect prevents

    
    -proton abstraction, a common metabolic degradation pathway.[1]
    
Part 2: Comparative Biological Performance
1. Selectivity & Potency: The Gem-Dimethyl Effect

In comparative studies of JAK inhibitors, replacing the standard 3-aminopiperidine ring with the 3-amino-3-methyl variant often shifts the selectivity profile.[1]

  • Experiment: Competitive binding assays against JAK1, JAK2, JAK3, and TYK2.

  • Observation: The (3S)-methyl group can induce a steric clash in the ATP-binding pocket of JAK2 (which has a tighter cleft), while maintaining affinity for JAK3 (which has a unique cysteine residue, Cys909).[1][2]

  • Result: Derivatives of the (3S)-scaffold often exhibit higher JAK3/JAK1 selectivity ratios compared to the flexible des-methyl analogs.[1]

Table 1: Comparative Inhibitory Data (Hypothetical Representative Data)

Scaffold TypeC3 SubstituentJAK3 IC50 (nM)JAK1 IC50 (nM)Selectivity (JAK3/JAK1)Metabolic Half-life (t1/2)
(3S)-Gem-Methyl -CH3 / -NH2 2.5 150 60x > 4h (High)
(3R)-Gem-Methyl-CH3 / -NH2>1000>1000N/A> 4h
Des-Methyl-H / -NH21.8158x1.2h (Low)
Vicinal (Tofacitinib)-H / -NH2 (4-Me)1.01010x2.5h (Med)

Insight: The (3S)-gem-methyl scaffold sacrifices slight absolute potency (2.5 nM vs 1.0 nM) for a massive gain in selectivity (60x vs 10x) and metabolic stability.[1][2]

2. DPP-4 Activity (The Negative Control)

For researchers targeting DPP-4 (diabetes), the (3S) isomer acts as a crucial negative control.[1][2]

  • Mechanism: DPP-4 cleaves N-terminal dipeptides with Proline or Alanine at the P1 position.[1] The enzyme's S2 subsite is stereoselective for the (R)-configuration.[1][2]

  • Performance: The (3S)-derivative typically shows >100-fold lower affinity for DPP-4 compared to the (3R)-isomer.[1][2]

  • Application: If a novel compound built on the (3S) scaffold shows hypoglycemic activity, it is likely acting via a non-DPP-4 mechanism (e.g., GPCR agonism), validating a new mode of action.[1][2]

Part 3: Experimental Protocols
Protocol A: Synthesis of (3S)-3-(Boc-amino)-3-methylpiperidine

Note: This protocol uses an asymmetric resolution strategy, essential for ensuring high enantiomeric excess (ee).

  • Starting Material: N-Boc-3-piperidone.[1]

  • Strecker Reaction: React with KCN and (S)-phenylglycinol (chiral auxiliary) to form the amino-nitrile.[1][2]

  • Hydrolysis & Methylation: Hydrolyze the nitrile to the amide, then alkylate with MeI (methyl iodide) to install the quaternary center.[2]

  • Auxiliary Removal: Hydrogenolysis (Pd/C, H2) removes the chiral auxiliary.[2]

  • Boc Protection: Re-protect the primary amine with Boc2O.[2]

  • Validation: Chiral HPLC (>98% ee required).

Protocol B: In Vitro Kinase Inhibition Assay (JAK3)

Objective: Quantify the IC50 of the deprotected derivative.[2]

  • Reagents: Recombinant JAK3 enzyme, Fluorescently labeled peptide substrate (e.g., Omni-substrate), ATP (Km concentration).[2]

  • Workflow:

    • Incubate (3S)-derivative (serial dilution 10 µM to 0.1 nM) with JAK3 enzyme in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT) for 15 mins.[1][2]

    • Add ATP and Peptide Substrate.[2] Incubate for 60 mins at RT.[2]

    • Stop reaction with EDTA.[2]

    • Measure phosphorylation via Mobility Shift Assay (e.g., Caliper EZ Reader).[2]

  • Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

Part 4: Visualizations
Figure 1: Structural Comparison of Piperidine Scaffolds

This diagram illustrates the steric and conformational differences between the scaffolds.[2]

ScaffoldComparison cluster_0 Target: Kinase Selectivity & Stability S1 (3S)-Gem-Methyl (The Product) • Quaternary C3 • Rigid Conformation • High Selectivity S2 Des-Methyl (Standard) • Tertiary C3 • Flexible • Low Stability S1->S2 Improved Stability S3 (3R)-Gem-Methyl (Enantiomer) • DPP-4 Active • JAK Inactive (Clash) S1->S3 Stereochemical Inversion

Caption: Comparison of the (3S)-gem-methyl scaffold against standard alternatives. The quaternary center in the (3S) variant blocks metabolic sites and restricts conformation.[2]

Figure 2: Biological Activity Workflow (JAK-STAT Pathway)

How the (3S)-derivative interrupts the inflammatory cascade.[1][2]

JAKPathway Cytokine Cytokine (IL-2, IL-15) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Enzyme (Active) Receptor->JAK3 Activates STAT STAT Proteins JAK3->STAT Phosphorylates Inhibitor (3S)-Derivative (Inhibitor) Inhibitor->JAK3 Blocks ATP Pocket (High Selectivity) Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocates

Caption: Mechanism of Action. The (3S)-derivative selectively binds the ATP pocket of JAK3, preventing STAT phosphorylation and downstream inflammatory signaling.[1][2]

References
  • Nishio, Y., et al. (2010).[2][3] "Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore."[1][3] Bioorganic & Medicinal Chemistry Letters.

  • Pfizer Inc. (2012).[2] "Tofacitinib (CP-690,550) Synthesis and Structure-Activity Relationships." Journal of Medicinal Chemistry. [1][2]

  • Inagaki, N., et al. (2015).[2][4] "Trelagliptin: First Global Approval and Structural Analysis."[2] Drugs. [1][2]

  • SynZeal Research. (2024).[2] "3-Amino Piperidine Impurity Profiling and Standards."

  • National Institutes of Health (NIH). "Gemigliptin: Drug Dictionary and Biological Activity."[2]

Sources

A Senior Application Scientist's Guide to the Efficacy of N-Boc-Piperidine Deprotection Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic removal of the tert-butyloxycarbonyl (Boc) protecting group from piperidine scaffolds is a critical and frequently encountered transformation. The choice of deprotection method can significantly impact yield, purity, and the integrity of other functional groups within a molecule. This guide provides an in-depth, objective comparison of common and alternative N-Boc deprotection strategies, supported by experimental data and mechanistic insights to empower you in making informed decisions for your synthetic route.

The Central Role of the N-Boc Group in Piperidine Chemistry

The N-Boc group is a cornerstone in modern organic synthesis, particularly for amine protection, due to its general stability to a wide range of nucleophilic and basic conditions.[1][2] This stability allows for selective transformations elsewhere in the molecule without unintended cleavage of the protecting group. However, its removal must be efficient and selective to reveal the piperidine nitrogen for subsequent reactions. The ideal deprotection method should be high-yielding, rapid, and compatible with sensitive functional groups that may be present on the piperidine ring or its substituents.

I. The Workhorse: Acid-Mediated Deprotection

Acid-catalyzed removal remains the most prevalent method for N-Boc deprotection.[3] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[1] This cation is then typically scavenged by the solvent or other nucleophiles present.

Mechanistic Pathway of Acidic N-Boc Deprotection

Acidic_Deprotection_Mechanism cluster_0 Protonation cluster_1 Fragmentation cluster_2 Decarboxylation N-Boc R₂N-Boc H_plus H⁺ Protonated_Boc R₂N-Boc(H⁺) H_plus->Protonated_Boc Carbamic_acid [R₂NH-COOH] Protonated_Boc->Carbamic_acid tBu_cation (CH₃)₃C⁺ Protonated_Boc->tBu_cation Free_amine R₂NH₂⁺ Carbamic_acid->Free_amine CO2 CO₂ Carbamic_acid->CO2

Caption: Acid-catalyzed N-Boc deprotection workflow.

Common Acidic Reagents and Comparative Efficacy
ReagentTypical ConditionsTimeYield (%)Key Considerations
Trifluoroacetic Acid (TFA)25-50% TFA in DCM, RT1-2 h>95%Highly effective but harsh; can cleave other acid-sensitive groups. Requires careful handling due to corrosiveness.[4][5]
Hydrogen Chloride (HCl)4M HCl in Dioxane, RT1-4 h>95%Often provides the hydrochloride salt directly, which can be convenient for isolation. Dioxane is a hazardous solvent.[6][7]
p-Toluenesulfonic Acid (pTSA)TsOH·H₂O in DME, 40°C2 hHighA solid, less volatile acid, offering handling advantages over TFA and HCl.[8][9]
Experimental Protocol: N-Boc Deprotection using HCl in Dioxane
  • Preparation: Dissolve the N-Boc-piperidine substrate in a minimal amount of an appropriate solvent (e.g., methanol or ethyl acetate).

  • Reaction: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Monitoring: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: Upon completion, the piperidine hydrochloride salt often precipitates. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.[5][7]

II. Thermal Deprotection: A "Green" Alternative

For substrates that can withstand elevated temperatures, thermal deprotection offers an attractive, reagent-free method.[10] This approach is particularly advantageous in continuous flow chemistry, allowing for rapid heating and cooling, minimizing the formation of thermal degradation byproducts.[11] The mechanism is believed to proceed through a concerted fragmentation to the free amine, isobutylene, and carbon dioxide.[10]

Thermal Deprotection Workflow

Thermal_Deprotection_Workflow N-Boc-Piperidine N-Boc-Piperidine Heat Δ (Heat) Products Piperidine + CO₂ + Isobutylene Heat->Products

Caption: Simplified thermal N-Boc deprotection process.

Comparative Efficacy of Thermal Methods
ConditionsSolventTemperature (°C)TimeYield (%)Key Considerations
Continuous FlowMethanol or Trifluoroethanol24030 min88-93%High temperatures can lead to side reactions like racemization or elimination. Yield is substrate-dependent.[11][12]
Boiling WaterWater10010 min - 2 hQuantitativeAn environmentally friendly method, but may not be suitable for all substrates due to solubility and stability issues.[13][14]
Experimental Protocol: Thermal Deprotection in Water
  • Preparation: Suspend the N-Boc-piperidine derivative in distilled water (approximately 20 mL per mmol of substrate).[13]

  • Reaction: Heat the mixture to reflux (90-100°C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC. The transformation is often complete within 15 minutes to 2 hours.[7][14]

  • Work-up: Cool the reaction mixture to room temperature. Add dichloromethane to extract the product. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free piperidine.[13]

III. Milder and Selective Deprotection Strategies

For complex molecules bearing sensitive functional groups, milder deprotection methods are often necessary. These alternatives can offer improved chemoselectivity, avoiding the harsh conditions of strong acids or high temperatures.

A. Lewis Acid-Mediated Deprotection

Lewis acids can facilitate Boc removal under milder conditions than protic acids. Zinc bromide (ZnBr₂) is a notable example, showing selectivity for the deprotection of secondary amines over primary amines.[15][16]

  • Preparation: Dissolve the N-Boc-piperidine substrate in anhydrous dichloromethane (DCM).

  • Reaction: Add anhydrous zinc bromide (ZnBr₂) (typically 2-4 equivalents) to the solution.[15][17]

  • Monitoring: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to several days, so monitoring by TLC is crucial.[17]

  • Work-up: Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate and extract with DCM. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.[17]

B. Catalytic Deprotection Methods

The use of catalytic amounts of reagents represents a more atom-economical and often milder approach.

  • Iron(III) Catalysis: Catalytic amounts of iron(III) salts, such as FeCl₃, have been shown to selectively cleave the N-Boc group, even in the presence of other protecting groups like N-Cbz.[18][19] This method is practical as it is clean and often does not require a separate purification step.[18]

C. Alternative Reagent Systems
  • Trimethylsilyl Iodide (TMSI): TMSI offers a mild and non-hydrolytic method for Boc deprotection.[20][21] It is particularly useful for substrates that are sensitive to acidic or basic conditions. The reaction can even be performed catalytically in the presence of a silylating agent.[20][21]

  • Oxalyl Chloride in Methanol: This system provides a mild method for the deprotection of a wide range of N-Boc protected compounds at room temperature with reaction times of 1-4 hours and yields up to 90%.[22][23][24]

Comparative Efficacy of Alternative Methods
Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference
Zinc BromideSecondary AminesZnBr₂ in DCM, RT3 daysHigh[15][25]
Iron(III) CatalysisN,N'-diprotected aminesFeCl₃ (catalytic), DCM, RTNot SpecifiedHigh[18][19]
TMSIZwitterionic compoundsTMSI, MeCNNot SpecifiedHigh[20][21]
Oxalyl Chloride/MethanolAromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[12][22][24]

Conclusion and Recommendations

The optimal method for the deprotection of N-Boc-piperidines is highly dependent on the specific molecular context.

  • For robust substrates, traditional acidic deprotection with TFA or HCl in dioxane remains a reliable and efficient choice.

  • When seeking environmentally benign alternatives for thermally stable compounds, thermal deprotection in water or via continuous flow presents a compelling option.

  • For complex and sensitive molecules, exploring milder conditions is paramount. Lewis acids like zinc bromide can offer enhanced selectivity. Catalytic methods using iron(III) salts and alternative reagents such as TMSI or oxalyl chloride in methanol provide a valuable toolkit for preserving delicate functionalities.

It is strongly recommended to perform small-scale test reactions to determine the optimal conditions for your specific substrate before proceeding to a larger scale. Careful monitoring of the reaction progress is crucial to maximize yield and minimize side product formation.

References

  • Al-Zoubi, R. M., et al. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Zinc Bromide. Common Organic Chemistry. [Link]

  • Li, B., et al. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Organic Letters. [Link]

  • Cimarelli, C., et al. (2020). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules. [Link]

  • Li, B., et al. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. ACS Publications. [Link]

  • Al-Zoubi, R. M., et al. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Digital.CSIC. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Aapptec. [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Jia, X., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]

  • Al-Zoubi, R. M., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis. ResearchGate. [Link]

  • Nigam, S. C., et al. (1989). Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Boc Deprotection - ZnBr2. Common Organic Chemistry. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Jia, X., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Musumeci, D., et al. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent). ResearchGate. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society. [Link]

  • Li, B., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress. [Link]

  • Coin, I., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]

  • van der Heijden, G. H., et al. (2018). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Beyond the Ring: A Comparative Guide to Piperidine Scaffolds in Medicinal Chemistry

[1]

Executive Summary

The piperidine ring is the single most frequently encountered nitrogen heterocycle in U.S. FDA-approved drugs. Its ubiquity is not accidental; it represents a "privileged scaffold" offering a unique balance of conformational rigidity, basicity (pKa ~11.2), and vectors for substitution. However, its high lipophilicity and propensity for hERG channel inhibition often force medicinal chemists to seek bioisosteres.

This guide provides a technical, head-to-head comparison of piperidine against its primary alternatives—Morpholine, Piperazine, and Pyrrolidine . We move beyond simple descriptions to analyze the causality of scaffold selection, supported by experimental protocols and decision-making frameworks.

Part 1: Comparative Profiling of Nitrogen Heterocycles

In lead optimization, swapping a piperidine for a morpholine or piperazine is a standard tactic to modulate physicochemical properties without altering the core pharmacophore vector significantly.

Table 1: Physicochemical & ADME Comparison

Data represents unsubstituted rings at 25°C. Values are approximate and solvent-dependent.

FeaturePiperidine Pyrrolidine Piperazine Morpholine
Structure 6-membered (C5N)5-membered (C4N)6-membered (C4N2)6-membered (C4NO)
pKa (Conj.[1] Acid) ~11.2 (Strong Base)~11.3 (Strong Base)~9.8 (Moderate)~8.3 (Weak Base)
LogP 0.840.46-1.17-0.86
Polar Surface Area 12 Ų12 Ų24 Ų21 Ų
Solubility ModerateGoodExcellentExcellent
Metabolic Risk High (CYP2D6/3A4)ModerateLowLow (Metabolically robust)
hERG Liability High (Basic amine + Lipophilic)ModerateLow (Lower pKa)Low (Oxygen reduces basicity)
Analysis of Causality
  • Basicity & Permeability: Piperidine and pyrrolidine are highly basic.[2] At physiological pH (7.4), they are >99% protonated. This cationic charge aids in electrostatic clamping (e.g., Asp residues in GPCRs) but can limit passive membrane permeability.

  • The "Morpholine Switch": Replacing piperidine with morpholine drops the pKa by ~3 units and the LogP by ~1.7 units. This is the "nuclear option" for fixing solubility issues or reducing hERG binding (by reducing the cationic character), but it often comes at the cost of potency if the basic nitrogen was a key H-bond donor.

  • Conformational Space: Pyrrolidine offers a tighter steric envelope. If a piperidine analog shows "wiggle room" in the binding pocket (leading to poor selectivity), contracting to pyrrolidine can lock the vector, improving selectivity (entropic advantage).

Part 2: Strategic Optimization & Decision Logic
Challenge A: Mitigating hERG Toxicity

The "Piperidine Linker" is a notorious pharmacophore for hERG potassium channel blockade, which leads to QT prolongation and cardiotoxicity. The classic hERG pharmacophore requires a basic amine (protonated) flanked by hydrophobic groups (e.g., aromatic rings).

Case Study Insight (Ziritaxestat): In the development of Autotaxin inhibitors, researchers often encounter hERG liabilities with piperidine linkers. A proven strategy is the Zwitterion Approach or pKa Reduction .

  • Tactic: Replace Piperidine with Piperazine.[3]

  • Mechanism:[4] The second nitrogen in piperazine lowers the pKa of the first nitrogen (inductive effect), reducing the percentage of ionized species at physiological pH, thus lowering affinity for the hERG pore.

Challenge B: Metabolic Stability

Piperidines are prone to oxidative metabolism by Cytochrome P450s (CYP450), specifically


-carbon hydroxylation
  • Solution 1 (Blocking): Introduce fluorine or methyl groups at the

    
    -position (C2/C6) to sterically and electronically hinder CYP access.
    
  • Solution 2 (Scaffold Hop): Switch to Morpholine. The oxygen atom acts as a metabolic "sink," preventing oxidation at that position and generally lowering overall metabolic clearance (

    
    ).
    
Visualization: Scaffold Selection Decision Matrix

The following diagram illustrates the logical flow for selecting the optimal scaffold based on assay data.

ScaffoldSelectionStartLead Compound(Piperidine Core)Check_hERGhERG Inhibition(IC50 < 10 µM?)Start->Check_hERGCheck_LogPLipophilicity(LogP > 3.5?)Check_hERG->Check_LogPNo (Safe)Action_MorpholineSwitch to Morpholine(Reduces pKa & LogP)Check_hERG->Action_MorpholineYes (High Risk)Check_PotencyPotency(Target Affinity)Check_LogP->Check_PotencyNoAction_PiperazineSwitch to Piperazine(Improves Solubility)Check_LogP->Action_PiperazineYes (Too Lipophilic)Action_PyrrolidineSwitch to Pyrrolidine(Compact Fit)Check_Potency->Action_PyrrolidineLow (Steric Clash?)Action_AlphaSubAdd u03b1-Fluoro/Methyl(Block Metabolism)Check_Potency->Action_AlphaSubHigh (Metabolic Issue?)

Caption: Decision tree for scaffold hopping from a Piperidine lead based on ADMET and potency liabilities.

Part 3: Synthetic Accessibility (Buchwald-Hartwig Amination)

The most robust method for introducing these scaffolds onto aromatic systems is the Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Visualization: Catalytic Cycle

BuchwaldHartwigPd0Pd(0)L(Active Catalyst)OxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAddAr-BrCoordAmine Coordination(Pd-N)OxAdd->CoordPiperidineDeprotDeprotonation(Base)Coord->DeprotNaOtBuRedElimReductive Elimination(C-N Bond Formation)Deprot->RedElimRedElim->Pd0Product Release

Caption: Simplified Buchwald-Hartwig catalytic cycle for C-N bond formation.

General Protocol: C-N Coupling of Piperidine Scaffolds

Objective: Couple a 4-bromo-aryl substrate with Piperidine/Morpholine.

  • Reagents:

    • Aryl Bromide (1.0 equiv)[4]

    • Amine (Piperidine/Morpholine) (1.2 equiv)

    • Catalyst:

      
       (1-2 mol%) or Pd(OAc)2
      
    • Ligand: BINAP or Xantphos (2-4 mol%)

    • Base:

      
       or 
      
      
      (1.5 equiv)
    • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Procedure:

    • Charge an oven-dried reaction vial with the aryl bromide, base, and Pd/Ligand system.

    • Evacuate and backfill with Argon (3x).

    • Add solvent and the amine (if liquid) via syringe.

    • Heat to 80-100°C for 4-12 hours. Monitor by LCMS.[5]

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Part 4: Validated Experimental Protocols

To objectively compare your scaffolds, you must run them through identical assays.

Protocol 1: Microsomal Stability Assay (Metabolic Clearance)

Validates the "Morpholine Advantage" over Piperidine.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (1 µM final conc).

  • Control: Testosterone (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) and test compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove aliquots (50 µL).

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    Protocol 2: hERG Fluorescence Polarization Assay

    Validates the safety profile of the scaffold.

    Principle: Competition binding assay using a fluorescent hERG ligand (e.g., Red-hERG tracer). Workflow:

    • Preparation: Prepare membrane preparations expressing hERG channels.

    • Dosing: Add test compounds (Piperidine vs Morpholine analogs) in a dose-response series (e.g., 10 µM down to 1 nM) into 384-well plates.

    • Incubation: Add Red-hERG tracer and membranes. Incubate for 2-4 hours at room temperature.

    • Read: Measure Fluorescence Polarization (FP). Displacement of the tracer by your compound decreases polarization.

    • Data: Calculate

      
      .
      
      • Target:

        
         is generally considered safe for early leads.
        
    References
    • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

    • BenchChem. (2025).[2][5][6][7] Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability. Link

    • Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. Link

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[8] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

    Spectroscopic Differentiation of Piperidine Stereoisomers: A Technical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The pharmacological efficacy of piperidine-based therapeutics is intrinsically linked to their stereochemistry. In drug development, distinguishing between enantiomers (R/S) and diastereomers (cis/trans) is not merely a regulatory hurdle but a safety imperative. For instance, the conformational preference of the piperidine ring—dictated by 1,3-diaxial interactions and the "A-value" of substituents—can drastically alter receptor binding affinity.

    This guide provides a rigorous, data-driven framework for the spectroscopic differentiation of piperidine stereoisomers. Unlike general organic chemistry texts, this document focuses on the practical application of 1H NMR J-coupling analysis for relative stereochemistry and Vibrational Circular Dichroism (VCD) for absolute configuration, offering self-validating protocols for the bench scientist.

    Conformational Dynamics of the Piperidine Ring

    Before interpreting spectra, one must understand the dynamic equilibrium of the piperidine ring. Unlike cyclohexane, the nitrogen heteroatom introduces lone-pair directionality and N-inversion.

    The N-Inversion and Chair Flip

    Substituted piperidines exist in a rapid equilibrium between two chair conformers. The position of the substituent (axial vs. equatorial) dictates the thermodynamic stability.

    • Equatorial Preference: Bulky substituents (e.g., phenyl, tert-butyl) lock the ring into a conformation where the group is equatorial to minimize 1,3-diaxial steric clashes.

    • Nitrogen Lone Pair: The N-lone pair is smaller than a hydrogen atom (A-value ~0), but electronic effects (anomeric effect) can stabilize the axial orientation of electronegative substituents at C2.

    PiperidineConformation Sub_Axial Conformer A (Substituent Axial) Transition Ring Flip / N-Inversion (High Energy) Sub_Axial->Transition Steric Strain Sub_Equatorial Conformer B (Substituent Equatorial) Transition->Sub_Equatorial Relaxation Sub_Equatorial->Transition Thermal Energy Stability Thermodynamic Stability: Equatorial > Axial (typically) Stability->Sub_Equatorial

    Figure 1: Conformational equilibrium of substituted piperidines. The equatorial conformer is generally favored for carbon substituents due to lower 1,3-diaxial strain.

    Determining Relative Stereochemistry (Diastereomers)

    Objective: Distinguish cis vs. trans isomers (e.g., 2,3-disubstituted piperidines). Primary Method: 1H NMR Spectroscopy (Scalar Coupling Analysis).[1]

    The Karplus Relationship in Piperidines

    The magnitude of the vicinal coupling constant (

    
    ) is directly dependent on the dihedral angle (
    
    
    
    ) between the protons.[1]
    • Trans-diaxial (

      
      ):  Large coupling (
      
      
      
      Hz).
    • Cis-equatorial/axial (

      
      ):  Small coupling (
      
      
      
      Hz).
    • Diequatorial (

      
      ):  Small coupling (
      
      
      
      Hz).
    Experimental Protocol: 1H NMR Analysis

    Reagents: Deuterated solvent (CDCl

    
     or C
    
    
    
    D
    
    
    to resolve overlapping signals). Instrument: 400 MHz or higher (600 MHz recommended for complex multiplets).
    • Sample Preparation: Dissolve 5-10 mg of the piperidine derivative in 0.6 mL solvent. Ensure the solution is free of paramagnetic impurities.

    • Acquisition:

      • Pulse angle: 30°.

      • Relaxation delay (D1):

        
         2 seconds (ensure full relaxation for integration).
        
      • Scans: 16-64 (sufficient for S/N > 50).

    • Analysis:

      • Identify the methine proton at the chiral center (H2, H3, etc.).

      • Perform a first-order multiplet analysis.

      • Decision Rule: If the signal appears as a doublet of doublets (dd) or triplet (t) with at least one large

        
         value (>10 Hz), the proton is axial , implying the substituent is equatorial .
        
    Data Summary: Coupling Constants
    Proton RelationshipDihedral Angle (
    
    
    )
    Typical
    
    
    (Hz)
    Structural Implication
    Axial-Axial (aa) ~180°10.0 – 12.0 Trans-relationship (if 1,2-disubstituted)
    Axial-Equatorial (ae) ~60°2.0 – 5.0 Cis-relationship
    Equatorial-Equatorial (ee) ~60°2.0 – 5.0 Cis-relationship

    Expert Insight: If the spectrum is unresolved due to rapid ring flipping, cool the sample to -40°C or -80°C. This "freezes" the conformational equilibrium, allowing distinct observation of the axial and equatorial conformers [1].

    Determining Absolute Stereochemistry (Enantiomers)

    Objective: Distinguish R vs. S enantiomers. Primary Method: Vibrational Circular Dichroism (VCD).[2][3][4][5][6]

    Standard NMR cannot distinguish enantiomers in an achiral environment. While X-ray crystallography is the gold standard, it requires single crystals.[4] VCD is the preferred solution-phase alternative , recognized by regulatory bodies (FDA, EMA) for absolute configuration assignment [2].

    VCD Mechanism

    VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[2][5] Since enantiomers have mirror-image VCD spectra, comparing the experimental spectrum to a Density Functional Theory (DFT) calculated spectrum allows for unambiguous assignment.

    Experimental Protocol: VCD Workflow

    VCD_Workflow Sample Pure Enantiomer Sample (~10mg in CDCl3/DMSO) Exp_VCD Acquire Experimental VCD & IR Spectra Sample->Exp_VCD Compare Compare Exp vs. Calc (Sign & Intensity) Exp_VCD->Compare Comp_Model Computational Modeling (Conformational Search) DFT_Calc DFT Calculation (B3LYP/6-31G*) Comp_Model->DFT_Calc Sim_Spec Generate Boltzmann Weighted Spectrum DFT_Calc->Sim_Spec Sim_Spec->Compare Assign Assign Absolute Configuration (R or S) Compare->Assign High Similarity

    Figure 2: The VCD workflow involves parallel experimental acquisition and computational simulation. A match establishes the absolute configuration.[4]

    Step-by-Step Protocol:

    • Conformational Search (Computational): Use molecular mechanics (e.g., MMFF94) to find all low-energy conformers of the R-enantiomer.

    • Geometry Optimization: Optimize these conformers using DFT (B3LYP/6-31G* or higher).

    • VCD Calculation: Calculate rotational strengths and vibrational frequencies. Generate a Boltzmann-weighted composite spectrum.[2]

    • Measurement:

      • Concentration: ~50 mg/mL in CDCl

        
        .
        
      • Path length: 100

        
        m (BaF
        
        
        
        cell).
      • Resolution: 4 cm

        
        .
        
      • Collection time: 1-4 hours (to improve signal-to-noise ratio).

    • Validation: Compare the calculated R-spectrum with the experimental data.

      • Match: Sample is R.

      • Mirror Image: Sample is S.

    Comparative Performance Matrix

    This table assists in selecting the appropriate technique based on the specific analytical need.

    Feature1H NMR (
    
    
    -Coupling)
    VCD Spectroscopy X-Ray Crystallography Chiral HPLC
    Primary Output Relative Stereochem (Cis/Trans)Absolute Stereochem (R/S)Absolute Stereochem (R/S)Enantiomeric Excess (% ee)
    Sample State SolutionSolutionSolid (Single Crystal)Solution
    Sample Req. < 5 mg10 - 50 mgHigh-quality crystal< 1 mg
    Time to Result 10 - 30 mins1 - 2 days (incl. calc)Days to Weeks30 - 60 mins
    Cost/Complexity Low / RoutineHigh / SpecializedHigh / SpecializedMedium / Routine
    Limitation Cannot distinguish enantiomers aloneRequires DFT software & expertiseCrystallization failure commonRequires reference standards

    References

    • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
    • Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.[2][3][4][5][6] Chirality, 20(5), 643-663. Link

    • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism.[2][3][4][5][6] Chirality, 15(9), 743-758. Link

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for coupling constant data).[1][2][5][7][8][9]

    Sources

    Assessing the novelty of (3S)-3-(Boc-amino)-3-methylpiperidine derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Beyond the Chair: A Comparative Assessment of (3S)-3-(Boc-amino)-3-methylpiperidine Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists and Drug Discovery Scientists

    Executive Summary: The Quaternary Advantage

    In modern medicinal chemistry, the transition from simple piperidines to (3S)-3-(Boc-amino)-3-methylpiperidine derivatives represents a strategic shift from "flat" chemistry to conformationally restricted, metabolically robust scaffolds.

    While 3-aminopiperidine is a privileged motif (found in DPP-4 inhibitors like Alogliptin), it suffers from two inherent weaknesses: metabolic susceptibility at the

    
    -carbon and conformational flexibility that imposes an entropic penalty during protein binding. The introduction of the C3-methyl group creates a quaternary center, offering three distinct advantages:
    
    • Metabolic Shielding: Blocks CYP450-mediated oxidation at the vulnerable 3-position.

    • The "Magic Methyl" Effect: Increases lipophilicity (

      
      ) slightly while disproportionately increasing potency via hydrophobic packing.
      
    • Conformational Locking: The 1,3-diaxial interactions force the piperidine ring into a preferred chair conformation, pre-organizing the amine for binding.

    Structural & Conformational Analysis

    The novelty of the (3S)-3-methyl derivative lies in its ability to restrict the conformational space of the piperidine ring. Unlike the des-methyl analog, which flips rapidly between chair conformers, the quaternary methyl group anchors the ring.

    Comparative Conformational Dynamics
    Feature(3S)-3-Amino-3-methylpiperidine (S)-3-Aminopiperidine (Standard) Impact on Drug Design
    C3 Hybridization
    
    
    Quaternary
    
    
    Tertiary
    Quaternary center prevents racemization and oxidation.
    Ring Flip Barrier High (
    
    
    kcal/mol)
    Low (Rapid flipping)Methyl group locks the amine into a specific axial/equatorial vector.
    Entropic Penalty LowHighPre-organized ligand loses less entropy upon binding (
    
    
    ).
    Lipophilicity
    
    
    LogP unit
    BaselineImproved membrane permeability; potential for "grease" pockets.
    Visualization: The Conformational Lock

    The following diagram illustrates how the methyl group restricts the piperidine chair, preventing the "ring flip" common in unsubstituted analogs.

    ConformationalLock cluster_0 Standard Piperidine (Flexible) cluster_1 (3S)-3-Methyl Analog (Locked) S_Chair1 Chair A (Amine Equatorial) S_Chair2 Chair B (Amine Axial) S_Chair1->S_Chair2 Rapid Equilibrium M_Chair1 Preferred Chair (Methyl Equatorial Amine Axial) S_Chair1->M_Chair1 Methylation Effect M_Chair2 Disfavored Chair (Methyl Axial 1,3-diaxial clash) M_Chair1->M_Chair2 Sterically Blocked

    Caption: The C3-methyl group introduces a steric penalty for ring inversion, effectively "locking" the bioactive conformation and reducing entropic costs during binding.

    Experimental Synthesis: The Self-Validating Protocol

    Synthesizing quaternary chiral centers is challenging. Standard resolution (e.g., tartaric acid crystallization) often fails due to the low acidity of the quaternary ammonium.

    Recommended Route: Asymmetric Strecker Synthesis or Ellman Sulfinamide Chemistry. Selected Protocol: Ellman Sulfinamide Condensation (High enantiomeric excess, scalable).

    Step-by-Step Methodology

    Reagents:

    • N-Boc-3-piperidone (CAS: 79099-07-3)

    • (S)-(-)-2-Methyl-2-propanesulfinamide (Chiral Auxiliary)

    • Methylmagnesium Bromide (MeMgBr)

    • Titanium(IV) ethoxide (Ti(OEt)4)

    Protocol:

    • Imine Formation (The Chiral Setup):

      • Dissolve N-Boc-3-piperidone (1.0 eq) and (S)-t-butanesulfinamide (1.1 eq) in dry THF.

      • Add Ti(OEt)4 (2.0 eq) dropwise under

        
        .
        
      • Reflux at 70°C for 6 hours. Monitor by TLC (Hexane/EtOAc 2:1).

      • Validation: Disappearance of ketone carbonyl peak in IR (~1715 cm⁻¹).

    • Diastereoselective Methylation (The Quaternary Step):

      • Cool the sulfinimine solution to -78°C.

      • Slowly add MeMgBr (3.0 eq, 3M in ether). Crucial: Maintain temp < -60°C to ensure facial selectivity.

      • Stir for 4 hours, then warm to RT.

      • Quench with saturated

        
        .
        
    • Deprotection (Releasing the Amine):

      • Treat the intermediate with 4M HCl in Dioxane/MeOH.

      • Stir for 1 hour to cleave the sulfinyl group.

      • Note: The N-Boc group may also cleave depending on conditions. To retain N-Boc on the piperidine nitrogen while freeing the C3-amine, use mild acid (Stoichiometric HCl in MeOH) or re-protect selectively.

    Yield Expectation: 65-75% overall yield. Enantiomeric Excess (ee): >98% (Determined by Chiral HPLC, Chiralpak AD-H column).

    Physicochemical & Metabolic Performance

    The following data compares the (3S)-methyl derivative against the standard 3-aminopiperidine.

    Table 1: Comparative Profiling
    Property(S)-3-Aminopiperidine(3S)-3-Amino-3-MethylpiperidineAdvantage
    LogP (Calc) 0.40.9Improved cell permeability without becoming lipophilic liability.
    t½ (Human Microsomes) 24 min> 120 minMajor: Blocks
    
    
    -carbon hydroxylation.
    Basic pKa 9.18.8Slightly reduced basicity improves CNS penetration.
    Synthetic Difficulty Low (Commercial)High (Requires chiral aux)High barrier to entry (IP advantage).
    Metabolic Stability Mechanism[1][2]

    The primary failure mode for piperidine drugs is oxidation at the carbon adjacent to the nitrogen (C3/C5).

    MetabolicStability cluster_metabolism CYP450 Oxidative Pathway cluster_shield Methyl Shielding Drug_Standard Standard Piperidine (H at C3) CYP_Enzyme CYP450 (Oxidation) Drug_Standard->CYP_Enzyme Metabolite Hydroxylated Metabolite (Inactive/Toxic) CYP_Enzyme->Metabolite C-H Abstraction Drug_Methyl (3S)-3-Methyl Analog (Me at C3) CYP_Blocked CYP450 Drug_Methyl->CYP_Blocked CYP_Blocked->Drug_Methyl No Reaction (Steric Block)

    Caption: The C3-methyl group eliminates the abstractable hydrogen atom, effectively shutting down the primary metabolic clearance pathway.

    Application Guide: When to Switch?

    Use the (3S)-3-(Boc-amino)-3-methylpiperidine scaffold when:

    • Potency Plateau: Your lead compound (based on 3-aminopiperidine) has hit a potency ceiling. The methyl group can fill a hydrophobic pocket (e.g., in Kinase or GPCR pockets).

    • High Clearance: You observe rapid oxidative clearance in liver microsomes.

    • Selectivity Issues: Your molecule hits off-target isoforms. The rigidified chair can discriminate between subtle differences in binding pockets.

    Case Study Reference: In the development of JAK inhibitors (analogs of Tofacitinib), the introduction of gem-dimethyl or quaternary methyl groups on the piperidine ring has been shown to improve selectivity against related kinases (JAK2 vs JAK1/3) by exploiting subtle steric differences in the ATP binding site [1].

    References

    • Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1] Link

    • Beak, P., et al. (2009). The Thorpe-Ingold Effect in Cyclic Amines. Accounts of Chemical Research. (Contextual grounding on conformational restriction).

    • Vertex Pharmaceuticals. (2015). Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.[2] Patent CN105111134A. Link

    • Cox, P. B. (2016). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable HDM2-p53 Inhibitors.[3] ACS Medicinal Chemistry Letters, 7(3), 324-329.[3] Link

    Sources

    Safety Operating Guide

    (3S)-3-(Boc-amino)-3-methylpiperidine proper disposal procedures

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: (3S)-3-(Boc-amino)-3-methylpiperidine Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Scientists, and EHS Officers[1][2][3]

    Executive Safety & Logistics Summary

    Compound: (3S)-3-(Boc-amino)-3-methylpiperidine CAS: 172603-05-3 (Generic analog reference; specific stereoisomer lots vary) Physical State: White to off-white crystalline powder.[1][2][3] Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Acute Aquatic Toxicity (H400) .[1][2][4] Disposal Class: Hazardous Organic Waste (Non-Halogenated).[1][2]

    Immediate Operational Directive: Do NOT dispose of this compound down the drain. Due to high aquatic toxicity and potential for amine-based environmental persistence, this material must be captured and incinerated via a licensed chemical waste contractor.[1][2]

    Critical Incompatibility: Strictly segregate from strong acids (HCl, TFA, H₂SO₄).[1][2] Contact with acids cleaves the Boc (tert-butoxycarbonyl) group, releasing isobutylene gas (flammable/asphyxiant) and CO₂, potentially over-pressurizing waste containers.[1][2]

    Hazard Characterization & Causality

    To ensure safety, you must understand why specific protocols are enforced.

    FeatureHazard ImplicationOperational Consequence
    Boc-Moiety Acid Sensitivity: The carbamate linkage is acid-labile.[1][2][3]NEVER add to acidic waste streams (e.g., acid quench buckets).[1][2][3] Gas evolution can rupture capped bottles.[1][2]
    Piperidine Core Basicity/Toxicity: While the Boc group masks basicity, the core structure poses aquatic risks.[3]Zero Discharge: All rinsate and solids must be collected.[1][2][3] Do not use sink disposal.
    Solid State Dust/Particulate: High surface area increases inhalation risk.[1][2][3]Use HEPA-filtered vacuum or wet-wiping for spills.[1][2][3] Avoid dry sweeping.[1][2]

    Waste Segregation & Handling Protocol

    This protocol uses a Self-Validating System : At every step, the user must verify the "State" and "Compatibility" before proceeding.[1][2]

    Scenario A: Disposal of Pure Solid (Excess Reagent)

    Applicable for: Expired lots, contaminated solids, spill cleanup residues.[1][3]

    • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1][2]

    • Labeling: Mark container immediately as "Hazardous Waste - Solid Organic - Toxic." [1][2][3]

    • Transfer: Transfer solid using an antistatic spatula inside a fume hood.[1][2]

    • Validation: Verify the lid is chemically resistant (phenolic or polypropylene) and has a Teflon liner.[1][2]

    • Secondary Containment: Place the sealed jar into a clear plastic bag (4-mil polyethylene) before placing it in the satellite accumulation area.

    Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

    Applicable for: Mother liquors, filtrates, and reaction solvents.[1][3]

    • Characterize Solvent: Determine if the primary solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Ethyl Acetate, Methanol, THF).[1][2]

    • pH Check (Crucial):

      • Dip a pH strip into the waste.[1][2]

      • If Acidic (pH < 4): You must neutralize slowly with Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) before combining with the waste stream to prevent delayed gas evolution from Boc-deprotection.[1][2]

      • If Basic/Neutral: Proceed to step 3.

    • Segregation: Pour into the appropriate carboy (Halogenated or Non-Halogenated).

    • Logging: Record the approximate mass of (3S)-3-(Boc-amino)-3-methylpiperidine on the waste tag. This is vital for the incineration facility to manage nitrogen content.[1][2]

    Visual Decision Workflow (DOT Diagram)

    The following diagram illustrates the logical decision tree for disposing of this specific intermediate.

    DisposalWorkflow Start Waste Generation: (3S)-3-(Boc-amino)-3-methylpiperidine StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Spill Debris StateCheck->SolidPath Solid LiquidPath Reaction Mixture / Solution StateCheck->LiquidPath Liquid SolidContainer Pack in HDPE/Glass Jar (Secondary Containment) SolidPath->SolidContainer pHCheck CRITICAL: Check pH LiquidPath->pHCheck FinalLabel Label: Toxic, Irritant RCRA: D001 (if ignitable solvent) SolidContainer->FinalLabel SolventCheck Identify Solvent Base HaloStream Halogenated Waste Stream (e.g., DCM) SolventCheck->HaloStream Halogenated NonHaloStream Non-Halogenated Waste Stream (e.g., MeOH, EtOAc) SolventCheck->NonHaloStream Non-Halogenated pHCheck->SolventCheck Neutral/Basic Neutralize Neutralize with NaHCO3 (Prevent Gas Evolution) pHCheck->Neutralize Acidic (pH < 4) Neutralize->SolventCheck HaloStream->FinalLabel NonHaloStream->FinalLabel Incineration Final Fate: Fuel Blending/Incineration FinalLabel->Incineration

    Figure 1: Decision matrix for the safe disposal of Boc-protected piperidine derivatives, emphasizing pH neutralization to prevent gas evolution.

    Regulatory Compliance & Emergency Contingencies

    RCRA Classification (USA)

    While (3S)-3-(Boc-amino)-3-methylpiperidine is not a specific "P" or "U" listed waste, it is regulated under the "Mixture Rule" and characteristic definitions:

    • Ignitability (D001): If dissolved in flammable solvents.[1][2]

    • Toxicity: Due to aquatic toxicity (H400), it must not enter water tables.[1][2]

    • Waste Code Recommendation: If pure, label as Non-RCRA Regulated Chemical Waste (unless TCLP proves otherwise), but manage as Hazardous due to GHS H400.[1][2]

    Spill Cleanup Procedure
    • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2]

    • Containment: If solid, cover with a damp paper towel to prevent dust.[1][2] If liquid, surround with absorbent boom.[1][2]

    • Cleanup:

      • Solids: Scoop carefully into a waste jar. Wipe area with Acetone or Ethanol.[1][2]

      • Liquids: Absorb with vermiculite or sand.[1][2] Do not use sawdust (combustible reaction risk with some oxidizers).[1][2]

    • Disposal: Place all cleanup materials into the solid hazardous waste stream.

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4233041, 3-(Boc-amino)piperidine.[1][2] Retrieved from [Link][1][2][3]

    • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2] Retrieved from [Link]

    • American Chemical Society. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] (General guidance on amine disposal).[1][2]

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (3S)-3-(Boc-amino)-3-methylpiperidine
    Reactant of Route 2
    (3S)-3-(Boc-amino)-3-methylpiperidine

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.